molecular formula C7H7ClN2O2 B580491 Methyl 2-amino-5-chloroisonicotinate CAS No. 1227002-03-0

Methyl 2-amino-5-chloroisonicotinate

Cat. No.: B580491
CAS No.: 1227002-03-0
M. Wt: 186.595
InChI Key: NPTBHGUGAXCDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-chloroisonicotinate (CAS 1227002-03-0) is a high-purity pyridine derivative offered as a key chemical intermediate for advanced pharmaceutical research and development . This compound is primarily utilized in the synthesis of Active Pharmaceutical Ingredients (APIs), with particular value in exploring new drug candidates for neurological and cardiovascular disorders . Its molecular structure, featuring both amino and chloro substituents on the pyridine ring, makes it a valuable scaffold for further chemical modifications and the construction of complex molecules in medicinal chemistry . The compound has a molecular formula of C 7 H 7 ClN 2 O 2 and a molecular weight of 186.60 g/mol . Please note that this product is intended for research purposes only and is not meant for human consumption. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBHGUGAXCDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737191
Record name Methyl 2-amino-5-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227002-03-0
Record name Methyl 2-amino-5-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 2-amino-5-chloroisonicotinate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Identification and Clarification

A definitive CAS (Chemical Abstracts Service) number for "Methyl 2-amino-5-chloroisonicotinate" has not been identified in a search of chemical databases. However, a structurally similar compound, Methyl 5-amino-2-chloroisonicotinate , is well-documented and commercially available. It is highly probable that this is the intended compound of interest. This guide will focus on the available technical data for Methyl 5-amino-2-chloroisonicotinate.

Table 1: Physicochemical Data for Methyl 5-amino-2-chloroisonicotinate

PropertyValueReference
CAS Number 1073182-59-8[1][2][3][4]
Molecular Formula C₇H₇ClN₂O₂[3]
Molecular Weight 186.60 g/mol [3]
IUPAC Name methyl 5-amino-2-chloropyridine-4-carboxylate[3]
Synonyms Methyl 5-amino-2-chloropyridine-4-carboxylate[3]
SMILES O=C(C1=CC(Cl)=NC=C1N)OC[3]
Appearance Solid
Purity ≥97%[3]
Storage 4°C, protect from light[3]

Synthesis Protocol

A common synthetic route to Methyl 5-amino-2-chloroisonicotinate involves the esterification of 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid.[1]

Experimental Protocol:

  • Reaction Setup: A solution of 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid (8.0 g, crude) in methanol (50 mL) is stirred in a suitable reaction vessel.

  • Acid Catalysis: Concentrated sulfuric acid (5.0 mL) is added slowly to the stirred solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature overnight.

  • Solvent Removal: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Neutralization: The residue is diluted with water and neutralized to a pH of 8 with a saturated sodium bicarbonate solution.

  • Extraction: The aqueous phase is extracted twice with ethyl acetate (100 mL each).

  • Washing and Drying: The combined organic phases are washed with saturated brine (50 mL) and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography.

Biological Activity and Applications

While specific biological activities and signaling pathways for Methyl 5-amino-2-chloroisonicotinate are not extensively detailed in the reviewed literature, its structural motifs are present in various biologically active molecules. For instance, substituted chloro-aminopyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of amino and chloro groups on the pyridine ring makes it a versatile building block for creating libraries of compounds for drug discovery.

Derivatives of similar structures, such as 2-amino-5-chlorobenzothiazole, have been investigated for their antifungal activity. Additionally, compounds containing a 5-chloroindole moiety have been explored as potent and orally active direct inhibitors of factor Xa, indicating potential anticoagulant activity.

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow for Methyl 5-amino-2-chloroisonicotinate.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 5-tert-butoxycarbonylamino- 2-chloroisonicotinic acid + Methanol acid Add H₂SO₄ start->acid reflux Reflux Overnight acid->reflux concentrate Concentrate reflux->concentrate neutralize Neutralize (NaHCO₃) concentrate->neutralize extract Extract (EtOAc) neutralize->extract wash Wash (Brine) extract->wash dry Dry (Na₂SO₄) wash->dry purify Silica Gel Chromatography dry->purify product Methyl 5-amino-2-chloroisonicotinate purify->product

References

An In-depth Technical Guide to Methyl 2-amino-5-chloroisonicotinate: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-chloroisonicotinate, a key heterocyclic building block in medicinal chemistry. Due to nomenclature ambiguity in various databases, this guide will focus on the well-characterized isomer, Methyl 5-amino-2-chloroisonicotinate (CAS No. 1073182-59-8) , which is the most probable compound of interest for researchers in this field. This document details its chemical structure, physicochemical and spectroscopic properties, a robust synthesis protocol, and its significant role as a crucial intermediate in the development of novel therapeutics, particularly inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The guide includes structured data tables for easy reference, detailed experimental procedures, and visualizations of the relevant signaling pathway and synthetic workflow to support advanced research and development efforts.

Chemical Identity and Structure

Methyl 5-amino-2-chloroisonicotinate is a substituted pyridine derivative with the systematic IUPAC name methyl 5-amino-2-chloropyridine-4-carboxylate.[1][2] The strategic placement of the amino, chloro, and methyl ester functional groups on the isonicotinate scaffold makes it a versatile precursor for the synthesis of more complex molecules.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
Compound Name Methyl 5-amino-2-chloroisonicotinate
CAS Number 1073182-59-8
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
IUPAC Name methyl 5-amino-2-chloropyridine-4-carboxylate[1]
InChI Key CERGHRQGKYIIED-UHFFFAOYSA-N[1]
SMILES COC(=O)c1cncc(Cl)c1N

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for Methyl 5-amino-2-chloroisonicotinate is presented below. This data is essential for its identification, purification, and quality control.

Table 2: Physicochemical Properties

PropertyValue
Physical Form Light yellow to yellow solid
Purity ≥97%
Storage Conditions Keep in a dark place under an inert atmosphere at room temperature.[1]

Table 3: Spectroscopic Data

Spectrum TypeKey Peaks and Interpretation
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
¹³C NMR The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
Infrared (IR) The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching vibrations.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.60 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Note: While specific spectral data is not widely published, the interpretations are based on the known structure of the molecule.

Synthesis and Experimental Protocols

Methyl 5-amino-2-chloroisonicotinate is typically synthesized from 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid. The following is a detailed experimental protocol for its preparation.[3]

Synthesis of Methyl 5-amino-2-chloroisonicotinate

This synthesis involves the esterification of the carboxylic acid and subsequent deprotection of the amine group.

Experimental Workflow:

Caption: Synthesis workflow for Methyl 5-amino-2-chloroisonicotinate.

Materials:

  • 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid (crude)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Protocol:

  • To a stirred solution of crude 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid (8.0 g) in methanol (50 mL), slowly add concentrated sulfuric acid (5.0 mL).

  • Heat the reaction mixture to reflux and maintain this condition overnight.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Dilute the concentrated residue with an appropriate amount of water and neutralize it with a saturated sodium bicarbonate solution to a pH of 8.

  • Extract the neutralized aqueous phase with ethyl acetate (2 x 100 mL).

  • Combine the organic phases and wash with saturated brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield Methyl 5-amino-2-chloroisonicotinate.[3]

Applications in Drug Development: A Precursor to TAK1 Inhibitors

Methyl 5-amino-2-chloroisonicotinate is a valuable intermediate in the synthesis of potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) . TAK1 is a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway and plays a crucial role in regulating cellular responses to inflammatory cytokines such as TNF-α and IL-1β.[4]

The TAK1 Signaling Pathway

TAK1 is a central node in signaling pathways that lead to the activation of transcription factors like NF-κB and AP-1.[4] Dysregulation of the TAK1 pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[5]

TAK1 Signaling Pathway Diagram:

TAK1_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptors Receptors cluster_tak1_complex TAK1 Complex Activation cluster_downstream Downstream Signaling Cascades cluster_transcription_factors Transcription Factor Activation cluster_cellular_response Cellular Responses TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1beta IL-1beta IL1R IL-1R IL-1beta->IL1R TAK1_complex TAK1-TAB1/2/3 TNFR->TAK1_complex IL1R->TAK1_complex TAK1_active Activated TAK1 TAK1_complex->TAK1_active Phosphorylation IKK_complex IKK Complex TAK1_active->IKK_complex MKKs MKKs (e.g., MKK3/6, MKK4/7) TAK1_active->MKKs NFkB NF-κB IKK_complex->NFkB p38_JNK p38/JNK MKKs->p38_JNK Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival NFkB->Cell_Survival p38_JNK->Inflammation Apoptosis Apoptosis p38_JNK->Apoptosis

Caption: Simplified TAK1 signaling pathway.

Role in the Synthesis of TAK1 Inhibitors

The structure of Methyl 5-amino-2-chloroisonicotinate provides multiple reaction sites for further chemical modifications, allowing for the construction of diverse molecular scaffolds that can be optimized for potent and selective inhibition of TAK1. For instance, the amino group can be acylated or alkylated, and the chloro group can be displaced via nucleophilic aromatic substitution to introduce various side chains that can interact with the ATP-binding pocket of the TAK1 enzyme.

Table 4: Quantitative Data for Representative TAK1 Inhibitors

CompoundTargetIC₅₀Reference
5Z-7-OxozeaenolTAK18.1 nM[6]
Imidazopyrazine Derivative (22a)TAK1Potent (specific value not provided)[5]
Thienopyrimidinone AnalogTAK111 nM[7]

Note: The table provides data for known TAK1 inhibitors to illustrate the therapeutic potential of this class of compounds. Specific quantitative data for inhibitors synthesized directly from Methyl 5-amino-2-chloroisonicotinate is not yet widely available in the public domain.

Conclusion

Methyl 5-amino-2-chloroisonicotinate is a high-value chemical intermediate with significant potential in drug discovery and development. Its well-defined structure and versatile reactivity make it an ideal starting material for the synthesis of complex therapeutic agents. The growing interest in TAK1 as a therapeutic target for inflammatory diseases and cancer highlights the importance of this building block for the generation of novel and potent inhibitors. This technical guide provides a solid foundation of its chemical properties, synthesis, and therapeutic context to aid researchers in their pursuit of new and effective treatments.

References

The Strategic Role of Methyl 5-amino-2-chloroisonicotinate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Methyl 5-amino-2-chloroisonicotinate, a key building block in the development of targeted therapeutics.

Introduction: The Importance of Heterocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds form the cornerstone of a vast array of therapeutic agents. Their unique structural motifs allow for precise three-dimensional arrangements of functional groups, enabling high-affinity and selective interactions with biological targets. Among these, substituted pyridine derivatives have proven to be particularly valuable. This guide focuses on Methyl 5-amino-2-chloroisonicotinate , a polysubstituted pyridine that has emerged as a critical intermediate in the synthesis of targeted therapies, most notably in the development of kinase inhibitors. Its strategic placement of amino, chloro, and methyl ester functionalities on the isonicotinate scaffold provides a versatile platform for constructing complex molecular architectures.

IUPAC Name and Chemical Properties

The unequivocally recognized IUPAC name for the compound of interest, as confirmed by its CAS Number 1073182-59-8, is Methyl 5-amino-2-chloroisonicotinate .[1][2][3] This nomenclature specifies a pyridine ring with a methyl carboxylate group at the 4-position (an isonicotinate), a chloro group at the 2-position, and an amino group at the 5-position.

Table 1: Physicochemical Properties of Methyl 5-amino-2-chloroisonicotinate

PropertyValueReference
CAS Number 1073182-59-8[1][2][3]
Molecular Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.60 g/mol [2]
Appearance Light yellow to yellow solid[3]
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature[3]

Synthesis and Experimental Protocols

The synthesis of Methyl 5-amino-2-chloroisonicotinate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of Methyl 5-amino-2-chloroisonicotinate

Materials:

  • 5-amino-2-chloroisonicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a suitable esterification catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Esterification: To a suspension of 5-amino-2-chloroisonicotinic acid in anhydrous methanol, slowly add thionyl chloride at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 5-amino-2-chloroisonicotinate.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction parameters and safety precautions.

Spectroscopic Data

The structural confirmation of Methyl 5-amino-2-chloroisonicotinate is achieved through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9s1HH-6 (Pyridine ring)
~7.2s1HH-3 (Pyridine ring)
~5.0br s2H-NH₂
~3.9s3H-OCH₃

Table 3: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~150C-5 (Pyridine ring)
~148C-2 (Pyridine ring)
~140C-6 (Pyridine ring)
~120C-4 (Pyridine ring)
~110C-3 (Pyridine ring)
~52-OCH₃

Table 4: FTIR Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amino group)
~1720C=O stretching (ester)
~1600C=C and C=N stretching (pyridine ring)
~1250C-O stretching (ester)

Application in Drug Discovery: A Building Block for Kinase Inhibitors

Methyl 5-amino-2-chloroisonicotinate is a key intermediate in the synthesis of several kinase inhibitors, including the FDA-approved drug Ceritinib .[4][5] Ceritinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain types of non-small cell lung cancer. The structure of Methyl 5-amino-2-chloroisonicotinate provides a scaffold for the subsequent addition of other molecular fragments necessary for binding to the ATP-binding pocket of the kinase.

experimental_workflow cluster_synthesis Synthesis of Kinase Inhibitor cluster_testing Preclinical Testing building_block Methyl 5-amino-2- chloroisonicotinate intermediate Key Intermediate building_block->intermediate Chemical Reactions final_compound Kinase Inhibitor (e.g., Ceritinib) intermediate->final_compound Further Synthesis biochemical_assay Biochemical Assays (Kinase Activity) final_compound->biochemical_assay Testing cell_based_assay Cell-Based Assays (Cell Proliferation) biochemical_assay->cell_based_assay animal_model In Vivo Animal Models cell_based_assay->animal_model

Figure 1: Experimental workflow from building block to preclinical testing.

The workflow diagram above illustrates the journey from a key building block like Methyl 5-amino-2-chloroisonicotinate to the preclinical evaluation of a potential kinase inhibitor.

Targeted Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)

The ultimate goal of synthesizing kinase inhibitors from precursors like Methyl 5-amino-2-chloroisonicotinate is to modulate specific signaling pathways that are dysregulated in diseases such as cancer. In the case of Ceritinib, the target is the ALK signaling pathway.[6][7][8][9]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation JAK_STAT->Transcription Inhibitor Kinase Inhibitor (e.g., Ceritinib) Inhibitor->ALK Inhibits

Figure 2: Simplified ALK signaling pathway and the point of inhibition.

As depicted in the diagram, the ALK receptor, when activated, triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[10] These pathways ultimately lead to changes in gene transcription and promote cell proliferation and survival. Kinase inhibitors synthesized from Methyl 5-amino-2-chloroisonicotinate are designed to block the activity of ALK, thereby halting these downstream signals and inhibiting cancer cell growth.

Conclusion

Methyl 5-amino-2-chloroisonicotinate represents a pivotal molecular scaffold in the field of medicinal chemistry and drug development. Its utility as a key building block for potent and selective kinase inhibitors like Ceritinib highlights the importance of strategically functionalized heterocyclic compounds. This technical guide provides a foundational understanding of its chemical properties, synthesis, and application, serving as a valuable resource for scientists dedicated to the discovery of next-generation targeted therapies.

References

Biological Activity of 2-Amino-5-Chloroisonicotinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers a wide range of isonicotinic acid derivatives; however, specific research on the biological activity of 2-amino-5-chloroisonicotinate derivatives is limited. This guide provides a comprehensive overview of the biological activities of structurally related substituted isonicotinic acid and isonicotinate compounds, offering insights into their potential therapeutic applications and the methodologies used for their evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Isonicotinic Acid Derivatives

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The electronic properties and structural features of the pyridine ring, combined with the diverse functionalities that can be introduced at various positions, make these compounds promising candidates for drug discovery. Notably, isoniazid, an isonicotinic acid hydrazide, has been a cornerstone in the treatment of tuberculosis for decades. The introduction of substituents such as amino and chloro groups on the pyridine ring can significantly modulate the biological activity, pharmacokinetic, and pharmacodynamic profiles of these derivatives.

Anticancer Activity of Substituted Isonicotinate Analogs

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various substituted isonicotinic acid analogs and related compounds against different cancer cell lines.

Compound ClassCompoundCell LineActivity MetricValue (µM)Reference
Dihydropyridine Carboxylic AcidsCompound 3aHCT-15 (Colon)IC507.94 ± 1.6[1]
Dihydropyridine Carboxylic AcidsCompound 3bHCT-15 (Colon)IC509.24 ± 0.9[1]
Isatin-based PyrazolineCompound 1dLeukemia (various)GI500.69 - 3.35[2]
Substituted IsatinCompound 2hJurkat (T-cell leukemia)IC500.03[3]
Multi-substituted IsatinCompound 4lK562 (Leukemia)IC501.75[4]
Multi-substituted IsatinCompound 4lHepG2 (Liver)IC503.20[4]
Multi-substituted IsatinCompound 4lHT-29 (Colon)IC504.17[4]
Thiazolo[4,5-b]pyridine-5-carboxylic acid amideCompound 2.2U373 (Glioblastoma)IC50Comparable to Temozolomide[5]
Thiazolo[4,5-b]pyridine-5-carboxylic acid amideCompound 2.5C6 (Glioma)IC50Comparable to Temozolomide[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds (48-72h) cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Solution (4h) treatment->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis

Workflow for MTT-based cytotoxicity assay.

Antimicrobial Activity of Substituted Isonicotinate Analogs

Isonicotinic acid derivatives, particularly isoniazid, are renowned for their antimycobacterial properties. Modifications to the core structure can lead to compounds with a broad spectrum of activity against various bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for several isonicotinic acid derivatives against different microbial strains.

Compound ClassCompoundMicroorganismMIC (µg/mL)Reference
Nicotinic Acid DerivativeCompound 5Staphylococcus epidermidis ATCC 122281.95[7]
Nicotinic Acid DerivativeCompound 13Staphylococcus epidermidis ATCC 122281.95[7]
Nicotinic Acid DerivativeCompound 13Staphylococcus aureus ATCC 43300 (MRSA)7.81[7]
Nicotinic Acid DerivativeCompound 25Bacillus subtilis ATCC 66337.81[7]
Nicotinic Acid DerivativeCompound 25Staphylococcus aureus ATCC 65387.81[7]
Isonicotinoylamino Acid DerivativesVariousBacteria/FungiSpecific activities reported[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds (dissolved in a suitable solvent)

  • Microbial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microplate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 2-amino-5-chloroisonicotinate derivatives have not been elucidated. However, studies on related compounds, such as isatin derivatives, suggest that they can induce apoptosis through the mitochondrial pathway.[3][9] This pathway is a critical mechanism for programmed cell death and is often dysregulated in cancer.

The Mitochondrial Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various intracellular stresses, such as DNA damage or oxidative stress. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm stimulus Cellular Stress (e.g., DNA Damage) bax_bak Bax/Bak Activation stimulus->bax_bak cyto_c_release Cytochrome c Release bax_bak->cyto_c_release apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified mitochondrial apoptosis pathway.

Conclusion

While direct biological data for 2-amino-5-chloroisonicotinate derivatives is currently lacking in the public domain, the broader family of substituted isonicotinic acids and their analogs exhibits significant potential as anticancer and antimicrobial agents. The methodologies and findings presented in this guide, derived from research on closely related compounds, provide a solid foundation for the future investigation and development of this specific class of molecules. Further research is warranted to synthesize and evaluate 2-amino-5-chloroisonicotinate derivatives to fully elucidate their biological activity and therapeutic potential.

References

Methyl 2-amino-5-chloroisonicotinate: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-chloroisonicotinate is a highly functionalized pyridine derivative that has emerged as a crucial building block in the field of medicinal chemistry. Its unique arrangement of substituents—an amino group, a chloro group, and a methyl ester on a pyridine ring—offers multiple reaction sites for chemical modification. This versatility makes it an invaluable starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and applications of this compound in drug discovery, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
CAS Number 185516-53-4
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in organic solvents such as ethanol and methanol; moderately soluble in water.

Synthesis of this compound

Proposed Synthetic Workflow

G A 2-Amino-5-chloropyridine B Carboxylation at C4 A->B e.g., Grignard reaction followed by CO2 quenching C 2-Amino-5-chloroisonicotinic acid B->C D Esterification C->D Methanol, Acid catalyst (e.g., H2SO4 or TMSCl) E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloroisonicotinic acid (Proposed)

This step is the most challenging and may require significant optimization. A potential approach involves the directed ortho-metalation of 2-amino-5-chloropyridine, followed by carboxylation.

  • Materials: 2-amino-5-chloropyridine, a strong base (e.g., lithium diisopropylamide - LDA), dry tetrahydrofuran (THF), dry ice (solid CO₂), and an acidic workup solution (e.g., 1M HCl).

  • Procedure:

    • Dissolve 2-amino-5-chloropyridine in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of a strong base, such as LDA, to deprotonate the C4 position of the pyridine ring.

    • After stirring for a period to ensure complete metalation, quench the reaction by adding an excess of crushed dry ice.

    • Allow the reaction to warm to room temperature, then acidify with a suitable acid to protonate the carboxylate.

    • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-amino-5-chloroisonicotinic acid.

Step 2: Esterification to this compound

The final step is a standard Fischer esterification.

  • Materials: 2-amino-5-chloroisonicotinic acid, methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or trimethylchlorosilane - TMSCl).

  • Procedure:

    • Suspend or dissolve 2-amino-5-chloroisonicotinic acid in an excess of methanol.

    • Carefully add a catalytic amount of the acid catalyst.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Key Reactions in Medicinal Chemistry

The strategic placement of the amino, chloro, and methyl ester groups allows for a variety of chemical transformations, making this compound a versatile building block.

Amide Coupling

The amino group at the C2 position is a key handle for forming amide bonds, a common linkage in many pharmaceutical agents.

G A This compound C Amide Coupling A->C B Carboxylic Acid (R-COOH) B->C D Amide Product C->D E Coupling Reagents (e.g., HATU, HBTU, EDCI) E->C F Base (e.g., DIPEA, Et3N) F->C

Caption: General workflow for amide coupling reactions.

Experimental Protocol for a Typical Amide Coupling:

  • Materials: this compound, a carboxylic acid, a coupling reagent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve the carboxylic acid in the solvent, followed by the addition of the coupling reagent and the base.

    • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution to remove the coupling byproducts and excess reagents.

    • Dry the organic layer, concentrate it, and purify the resulting amide by column chromatography.

Suzuki Coupling

The chloro substituent at the C5 position provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of various aryl or heteroaryl groups.

G A This compound C Suzuki Coupling A->C B Boronic Acid/Ester (R-B(OR)2) B->C D Coupled Product C->D E Palladium Catalyst (e.g., Pd(PPh3)4) E->C F Base (e.g., K2CO3, Cs2CO3) F->C G Solvent (e.g., Dioxane/Water, Toluene) G->C

Caption: General workflow for Suzuki coupling reactions.

Experimental Protocol for a Typical Suzuki Coupling:

  • Materials: this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., 1,4-dioxane and water).

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid/ester, the base, and the solvent.

    • Degas the mixture by bubbling an inert gas (e.g., argon) through it.

    • Add the palladium catalyst under the inert atmosphere.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water.

    • Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain the desired biaryl compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The versatile nature of this compound has made it a valuable starting point for the synthesis of numerous kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.

p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Inhibitors of p38 MAPK are therefore of great interest for the treatment of inflammatory diseases such as rheumatoid arthritis.

G cluster_0 MAPK Signaling Pathway A Stress/Cytokines B MAPKKK A->B C MAPKK (MKK3/6) B->C D p38 MAPK C->D E Downstream Targets D->E F Inflammation E->F G p38 Inhibitor (derived from Methyl 2-amino- 5-chloroisonicotinate) G->D Inhibition

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for inhibitors.

Derivatives of this compound have been explored as scaffolds for p38 MAPK inhibitors. The general strategy involves an amide coupling reaction to introduce a substituted aromatic ring that can interact with the kinase's active site, while the pyridine core provides key hydrogen bonding interactions.

Compound TypeTargetIC₅₀ (nM)Reference
Benzothiazole Derivativesp38α MAPK31
Imidazo[4,5-b]pyridin-2-one Derivativesp38 MAPKPotent Inhibition

Note: The table presents data for classes of compounds where similar pyridine scaffolds are utilized, highlighting the potential of this compound as a starting material.

Src/Abl Kinase Inhibitors

The Src and Abl tyrosine kinases are involved in cell growth, differentiation, and survival. Dysregulation of these kinases is implicated in various cancers, most notably chronic myeloid leukemia (CML), which is driven by the Bcr-Abl fusion protein. Dual Src/Abl inhibitors are therefore important anticancer agents.

A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors. The synthesis of these compounds can involve the use of building blocks like this compound, where the amino group is reacted to form a key part of the final molecule.

CompoundTargetIC₅₀ (nM)Reference
BMS-354825 (Dasatinib)Src-
BMS-354825 (Dasatinib)Abl<1

Note: While the direct synthesis of Dasatinib may not start from this compound, the structural motifs are highly relevant and demonstrate the utility of such building blocks in the design of potent kinase inhibitors.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a robust platform for the synthesis of a wide range of biologically active molecules. Its accessible reaction sites, particularly for amide coupling and Suzuki coupling, allow for the systematic exploration of chemical space and the development of structure-activity relationships. The successful application of this and similar building blocks in the discovery of potent kinase inhibitors for oncology and inflammatory diseases underscores its continued importance in modern drug development. As the demand for novel therapeutics continues to grow, the versatility of this compound ensures its place as a valuable tool in the arsenal of medicinal chemists.

The Enigmatic Intermediate: A Technical Review of Methyl 2-amino-5-chloroisonicotinate and its Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the synthesis, properties, and applications of Methyl 2-amino-5-chloroisonicotinate, a heterocyclic building block with potential significance in medicinal chemistry and organic synthesis. While literature specifically detailing this particular isomer is scarce, this review provides a comprehensive analysis of its closely related and more extensively studied isomer, Methyl 5-amino-2-chloroisonicotinate. By examining the known synthesis and reactivity of this analogue, we can infer and propose viable synthetic pathways and potential applications for the titular compound. This paper aims to serve as a valuable resource for researchers interested in the utility of substituted aminopyridines in the development of novel therapeutics and functional materials.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for Methyl 5-amino-2-chloroisonicotinate

PropertyValueReference
CAS Number 1073182-59-8
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance Light yellow to yellow solid
Storage Temperature Keep in dark place, Inert atmosphere, Room temperature

Synthesis of Substituted Amino-chloroisonicotinates

The synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on the known synthesis of the isomeric Methyl 5-amino-2-chloroisonicotinate and general principles of organic synthesis.

Synthesis of Methyl 5-amino-2-chloroisonicotinate

A documented synthesis of Methyl 5-amino-2-chloroisonicotinate proceeds via the esterification of 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid followed by deprotection.

Experimental Protocol:

To a stirred solution of 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid (8.0 g, crude) in methanol (50 mL), concentrated sulfuric acid (5.0 mL) was slowly added. The reaction mixture was heated to reflux and maintained at this temperature overnight. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was diluted with water and neutralized to pH 8 with a saturated sodium bicarbonate solution. The aqueous phase was extracted with ethyl acetate (2 x 100 mL). The combined organic layers were washed with saturated brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was then purified by silica gel column chromatography.

Proposed Synthesis of this compound

A hypothetical synthetic pathway to this compound would likely involve the synthesis of the corresponding carboxylic acid, 2-amino-5-chloroisonicotinic acid, followed by esterification.

Step 1: Synthesis of 2-amino-5-chloropyridine

The precursor, 2-amino-5-chloropyridine, can be synthesized via the chlorination of 2-aminopyridine. A patented method describes reacting 2-aminopyridine with a chlorinating agent in a strongly acidic medium (Hammett acidity function < -3.5) to achieve selective monochlorination at the 5-position with minimal formation of the dichlorinated byproduct. Another approach involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine.

Step 2: Carboxylation of 2-amino-5-chloropyridine

Introduction of a carboxylic acid group at the 4-position of 2-amino-5-chloropyridine would be the subsequent step to form 2-amino-5-chloroisonicotinic acid. This could potentially be achieved through methods such as lithiation followed by quenching with carbon dioxide, although the directing effects of the amino and chloro substituents would need to be carefully considered.

Step 3: Esterification of 2-amino-5-chloroisonicotinic acid

The final step would be the esterification of 2-amino-5-chloroisonicotinic acid with methanol. Standard esterification methods, such as Fischer-Speier esterification using a strong acid catalyst (e.g., sulfuric acid) in methanol, could be employed.

Applications in Organic Synthesis and Drug Development

While specific applications for this compound are not documented, the utility of its isomers and related compounds suggests its potential as a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Substituted pyridines are key components in a wide range of pharmaceuticals. For instance, 2-amino-5-chloropyridine is a known intermediate in the preparation of chloro-substituted-imidazo-pyridine herbicides. The amino and chloro substituents on the pyridine ring provide reactive handles for further functionalization, allowing for the construction of more complex molecular architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The amino group can be acylated, alkylated, or used in coupling reactions, while the chloro group can be displaced by various nucleophiles.

Signaling Pathways and Experimental Workflows

To visualize the synthetic strategies discussed, the following diagrams have been generated using the DOT language.

Synthesis_of_Methyl_5_amino_2_chloroisonicotinate start 5-tert-butoxycarbonylamino- 2-chloroisonicotinic acid reagents MeOH, H₂SO₄ (cat.) Reflux start->reagents Esterification & Deprotection product Methyl 5-amino-2-chloroisonicotinate reagents->product

Caption: Synthesis of Methyl 5-amino-2-chloroisonicotinate.

Proposed_Synthesis_of_Methyl_2_amino_5_chloroisonicotinate start 2-Aminopyridine step1 Chlorination start->step1 intermediate1 2-Amino-5-chloropyridine step1->intermediate1 step2 Carboxylation at C4 intermediate1->step2 intermediate2 2-Amino-5-chloroisonicotinic acid step2->intermediate2 step3 Esterification (MeOH, H⁺) intermediate2->step3 product This compound step3->product

Caption: Proposed synthesis of this compound.

Conclusion

This compound represents an intriguing yet under-explored building block in organic synthesis. While direct literature evidence for its preparation and use is limited, this review has provided a comprehensive overview of the synthesis and properties of its close isomer, Methyl 5-amino-2-chloroisonicotinate. Based on this information, a viable synthetic route to the title compound has been proposed. The versatile functionalities present in this molecule suggest its potential as a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals. Further research into the synthesis and reactivity of this compound is warranted to fully elucidate its potential in various fields of chemical science. This guide serves as a foundational resource to stimulate and inform such future investigations.

The Genesis and Evolution of Substituted Isonicotinates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and development of substituted isonicotinate compounds, a class of molecules that has played a pivotal role in the history of medicine, most notably in the fight against tuberculosis. From the serendipitous discovery of isoniazid's antitubercular activity to the rational design of novel derivatives, this document provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships that have driven research in this field.

A Landmark Discovery: The Dawn of Isoniazid

The story of substituted isonicotinates is inextricably linked with the development of isoniazid (INH), or isonicotinic acid hydrazide. While first synthesized in 1912, its profound antitubercular properties were not recognized until the early 1950s.[1] This discovery, occurring in the laboratories of Hoffmann-La Roche and Squibb, was a watershed moment in the treatment of tuberculosis, offering a potent and specific agent against Mycobacterium tuberculosis.[1]

The initial development was spurred by earlier observations of the antitubercular activity of nicotinamide and the known efficacy of thiosemicarbazones.[1] Researchers at both companies independently synthesized and tested isonicotinic acid hydrazide, finding it to be remarkably effective.[1]

Mechanism of Action: Unraveling the Intricacies of a Prodrug

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1] This activation is a critical step in its mechanism of action and a key determinant of its specificity.

The primary pathway of isoniazid's action involves the following steps:

  • Activation by KatG: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] This enzymatic reaction generates a variety of reactive species, including the crucial isonicotinoyl radical.[2]

  • Formation of the INH-NAD Adduct: The isonicotinoyl radical reacts with nicotinamide adenine dinucleotide (NAD+) to form a covalent INH-NAD adduct.[2]

  • Inhibition of InhA: This INH-NAD adduct binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[2] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis.[3]

  • Disruption of Mycolic Acid Synthesis: The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall.[4] This disruption of the cell wall's integrity leads to bacterial cell death.[3]

dot

Isoniazid Mechanism of Action cluster_extracellular Extracellular cluster_mycobacterium Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) Isoniazid_int Isoniazid Isoniazid->Isoniazid_int Passive Diffusion KatG KatG (Catalase-Peroxidase) Isoniazid_int->KatG Activation Isonicotinoyl_Radical Isonicotinoyl Radical KatG->Isonicotinoyl_Radical Generates INH_NAD_Adduct INH-NAD Adduct Isonicotinoyl_Radical->INH_NAD_Adduct Reacts with NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death Results in

Caption: The signaling pathway of isoniazid activation and its inhibitory effect on mycolic acid synthesis in Mycobacterium tuberculosis.

The Proliferation of Derivatives: Expanding the Chemical Space

The success of isoniazid spurred extensive research into the synthesis of related substituted isonicotinate compounds. These efforts aimed to improve efficacy, overcome resistance, and explore other therapeutic applications.

Iproniazid and the Dawn of Antidepressants

One of the earliest and most significant derivatives of isoniazid was iproniazid. Initially investigated for its antitubercular properties, it was observed to have mood-elevating side effects in patients.[5] This serendipitous finding led to its development as the first monoamine oxidase inhibitor (MAOI) antidepressant, revolutionizing the treatment of depression in the 1950s.[6] However, its use was later curtailed due to concerns about hepatotoxicity.[5]

Isonicotinic Acid Hydrazones

A major class of isoniazid derivatives is the isonicotinic acid hydrazones. These compounds are typically synthesized through the condensation of isoniazid with various aldehydes or ketones.[7] This modification of the hydrazide moiety has been a fertile ground for developing new antitubercular agents, with some derivatives showing activity against isoniazid-resistant strains of M. tuberculosis.[8]

Other Substituted Isonicotinates

Research has also explored substitutions on the pyridine ring of the isonicotinate scaffold, as well as the synthesis of isonicotinamides and isonicotinate esters. These modifications can influence the physicochemical properties of the compounds, such as lipophilicity and electronic distribution, which in turn can affect their biological activity.[1][9]

Quantitative Data on Antitubercular Activity

The following table summarizes the in vitro activity of a selection of substituted isonicotinate compounds against Mycobacterium tuberculosis.

CompoundSubstitutionM. tuberculosis StrainMIC (µM)Reference
IsoniazidNoneH37Rv0.8[1]
2-methyl-INH2-methyl on pyridine ringH37Rv1.6[1]
Pyridine-2-carboxylic acid hydrazideIsomer of INHH37Rv12.5-100[1]
Isonicotinic acid N'-tetradecanoyl-hydrazideN'-tetradecanoyl on hydrazideM. tuberculosisMore active than INH[3]
N'-cyclopentylideneisonicotinohydrazideN'-cyclopentylidene on hydrazideH37Rv0.20[10]
Compound 1 (pyridine analogue)Complex pyridine derivativeINH-R1 (resistant)140[11]
Compound 2 (pyridine analogue)Complex pyridine derivativeINH-R1 (resistant)170[11]
IP11 (Hydrazone with piperidine ring)Complex hydrazoneH37Rv0.29 (MIC50)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of substituted isonicotinate compounds.

General Synthesis of Isonicotinic Acid Hydrazones

dot

Hydrazone Synthesis Workflow cluster_synthesis Synthesis of Isonicotinic Acid Hydrazones Isoniazid Isoniazid Reaction_Mixture Reaction Mixture Isoniazid->Reaction_Mixture Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction_Mixture Solvent Ethanol (Solvent) Solvent->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Hydrazone_Product Isonicotinic Acid Hydrazone Drying->Hydrazone_Product

Caption: A generalized experimental workflow for the synthesis of isonicotinic acid hydrazone derivatives.

Procedure:

  • Dissolve isoniazid (1.0 equivalent) in a suitable solvent, such as ethanol.

  • Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Reflux the reaction mixture for a period of 2 to 12 hours, monitoring the reaction progress by thin-layer chromatography.[7]

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the product with a cold solvent, such as ethanol, to remove any unreacted starting materials.

  • Dry the purified isonicotinic acid hydrazone product.

Synthesis of Isonicotinate Esters

Procedure using Thionyl Chloride:

  • To a stirred solution of a carboxylic acid (e.g., isonicotinic acid) in an alcohol (e.g., methanol), add thionyl chloride dropwise at 0 °C.[12]

  • Stir the reaction mixture at an elevated temperature (e.g., 50 °C) for several hours.[12]

  • Cool the mixture and dilute with water.

  • Evaporate the alcohol and adjust the pH to approximately 6 with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over a drying agent (e.g., MgSO4), and concentrate under reduced pressure to yield the ester.[12]

InhA Enzymatic Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the InhA enzyme by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Procedure:

  • In a 96-well plate, perform serial dilutions of the test compound in an appropriate assay buffer.

  • Add NADH to each well to a final concentration of approximately 250 µM.

  • Add the InhA substrate (e.g., 2-trans-dodecenoyl-CoA) to each well.

  • Initiate the reaction by adding purified InhA enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the percent inhibition and, if applicable, the IC50 value of the test compound.

KatG Activity Assay

Principle: The catalase activity of KatG can be assayed by monitoring the decomposition of hydrogen peroxide (H2O2), which can be measured by the decrease in absorbance at 240 nm.

Procedure:

  • Prepare a solution of hydrogen peroxide in a suitable buffer (e.g., 50 mM phosphate buffer).

  • Initiate the reaction by adding the KatG enzyme to the hydrogen peroxide solution.

  • Monitor the decrease in absorbance at 240 nm over time using a spectrophotometer.

  • The rate of decrease in absorbance is proportional to the catalase activity of the enzyme.

Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural requirements for the antitubercular activity of isonicotinate derivatives.[4][13] These studies have revealed several key insights:

  • The Hydrazide Moiety: The -CONHNH2 group is critical for the activity of isoniazid and its close analogs. Modifications to this group often lead to a significant decrease or complete loss of antitubercular activity.[1]

  • The Pyridine Ring: The pyridine ring is also essential for activity. Isomers of isoniazid, such as nicotinic acid hydrazide (meta-isomer) and picolinic acid hydrazide (ortho-isomer), are significantly less active.[1]

  • Substitutions on the Pyridine Ring: Substitutions on the pyridine ring can be tolerated to some extent. For example, a methyl group at the 2-position (2-methyl-INH) retains activity comparable to isoniazid.[1] However, substitutions at the 3-position are generally not well-tolerated.[1]

  • Lipophilicity: QSAR studies have shown that the biological activity of many isoniazid derivatives does not directly correlate with their lipophilicity (log P).[4] This suggests that other factors, such as electronic and steric properties, play a more dominant role in their mechanism of action.

dot

SAR of Isonicotinates cluster_sar Structure-Activity Relationship of Isonicotinate Derivatives Isonicotinate_Core Isonicotinate Core Hydrazide_Moiety Hydrazide Moiety (-CONHNH2) Critical for Activity Isonicotinate_Core->Hydrazide_Moiety Pyridine_Ring Pyridine Ring Essential for Activity Isonicotinate_Core->Pyridine_Ring Lipophilicity Lipophilicity (logP) No Direct Correlation with Activity Isonicotinate_Core->Lipophilicity Electronic_Steric Electronic & Steric Factors Dominant Role in Activity Isonicotinate_Core->Electronic_Steric Position_4 4-Position of Pyridine Ring Optimal for Hydrazide Pyridine_Ring->Position_4 Position_2 2-Position of Pyridine Ring Substitution Tolerated (e.g., -CH3) Pyridine_Ring->Position_2 Position_3 3-Position of Pyridine Ring Substitution Not Well-Tolerated Pyridine_Ring->Position_3

Caption: A diagram illustrating the key structure-activity relationships for isonicotinate derivatives as antitubercular agents.

Conclusion and Future Perspectives

The discovery and development of substituted isonicotinate compounds represent a triumph of medicinal chemistry. Isoniazid remains a cornerstone of tuberculosis therapy, and the ongoing exploration of its derivatives continues to yield promising new drug candidates. The deep understanding of its mechanism of action, coupled with modern drug design strategies, provides a solid foundation for the development of novel agents to combat drug-resistant tuberculosis and other infectious diseases. Future research will likely focus on the design of isonicotinates that can evade existing resistance mechanisms, possess improved pharmacokinetic properties, and exhibit a broader spectrum of activity.

References

The Enduring Influence of Pyridine Derivatives in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine ring, a foundational heterocyclic scaffold, is a cornerstone in the development of modern agrochemicals. Its unique chemical properties, including its ability to act as a hydrogen bond acceptor and its susceptibility to diverse chemical modifications, render it a versatile building block for creating novel and effective crop protection agents. Pyridine-based compounds have demonstrated remarkable success and play a crucial role as fungicides, insecticides, and herbicides. The strategic incorporation of the pyridine moiety into molecular designs has been shown to enhance biological activity and favorably influence toxicological profiles. This guide provides an in-depth technical overview of the pivotal role of pyridine derivatives in agrochemical research, detailing their mechanisms of action, summarizing key efficacy data, and outlining relevant experimental protocols for researchers, scientists, and drug development professionals.

Pyridine Derivatives as Herbicides

Pyridine-based herbicides are vital tools in modern agriculture for controlling unwanted vegetation. They primarily function through two distinct mechanisms of action: as synthetic auxins or as inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase).

Mechanism of Action 1: Synthetic Auxin Mimics

Herbicides in this class, such as picloram and clopyralid, belong to the pyridine carboxylic acid family. They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible broadleaf plants.[1] At herbicidal concentrations, these synthetic auxins bind to auxin receptor sites, initiating a cascade of unregulated growth that results in stem and leaf distortion, vascular system destruction, and ultimately, plant death.[1][2] This class of herbicides is particularly effective due to its persistence, offering long-term weed control.

Signaling Pathway: Synthetic Auxin Action

The following diagram illustrates the mechanism by which pyridine-based synthetic auxins disrupt normal plant growth.

Figure 1: Mechanism of action for synthetic auxin herbicides.
Mechanism of Action 2: ACCase Inhibitors

Certain pyridine derivatives, notably those in the aryloxyphenoxypropionate ("fop") chemical family like fluazifop-p-butyl, function by inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme.[3] This enzyme is crucial as it catalyzes the first committed step in the biosynthesis of fatty acids.[4] By blocking ACCase, these herbicides halt the production of phospholipids, which are essential components for building new cell membranes, particularly in regions of active growth like meristems.[5] This inhibition of lipid synthesis ultimately leads to the death of susceptible grass weeds, while broadleaf crops, which possess a tolerant form of the ACCase enzyme, are unaffected.[5]

Signaling Pathway: ACCase Inhibition

The diagram below outlines the inhibitory action of pyridine-based ACCase inhibitors on fatty acid synthesis.

ACCase_Inhibition_Pathway cluster_Plastid Grass Plant Cell Plastid Herbicide Fluazifop-p-butyl (Pro-herbicide) Active_Form Fluazifop Acid (Active Herbicide) Herbicide->Active_Form Hydrolysis ACCase ACCase Enzyme Active_Form->ACCase INHIBITS AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Leads to Membranes Cell Membrane Production FattyAcids->Membranes Required for Plant_Death Grass Weed Death Membranes->Plant_Death Cessation leads to Pyriproxyfen_Pathway cluster_Effects Developmental & Reproductive Disruption Pyriproxyfen Pyriproxyfen JH_Receptor Juvenile Hormone Receptor (Met) Pyriproxyfen->JH_Receptor Mimics JH & Binds Hormonal_Signal Disrupted Hormonal Signaling JH_Receptor->Hormonal_Signal Causes Metamorphosis Impaired Metamorphosis Hormonal_Signal->Metamorphosis Sterilization Adult Sterilization Hormonal_Signal->Sterilization Egg_Dev Inhibition of Egg Development Hormonal_Signal->Egg_Dev Population_Control Pest Population Suppression Metamorphosis->Population_Control Sterilization->Population_Control Egg_Dev->Population_Control Flonicamid_Pathway Flonicamid Flonicamid Chordotonal_Organs Chordotonal Organs (Sensory Receptors) Flonicamid->Chordotonal_Organs Modulates Sensory_Disruption Disruption of Sensory Input (Balance, Hearing) Chordotonal_Organs->Sensory_Disruption Leads to Feeding_Cessation Rapid Inhibition of Feeding Sensory_Disruption->Feeding_Cessation Causes Starvation Starvation & Dehydration Feeding_Cessation->Starvation Results in Insect_Death Insect Death Starvation->Insect_Death SDHI_Pathway cluster_Mitochondrion Fungal Mitochondrion Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Substrate Fumarate Fumarate ComplexII->Fumarate Oxidizes to ETC Electron Transport Chain ComplexII->ETC Passes Electrons to ATP ATP Production (Energy) ETC->ATP Drives Fungal_Death Fungal Cell Death ATP->Fungal_Death Cessation leads to Boscalid Boscalid (SDHI Fungicide) Boscalid->ComplexII INHIBITS Synthesis_Workflow Start Start Step1 Reaction Setup: Combine equimolar p-chlorobenzaldehyde, p-methoxyacetophenone, malononitrile, & sodium methoxide in methanol. Start->Step1 Step2 Ultrasonic Irradiation: Place vessel in ultrasound bath and irradiate for a specified period. Step1->Step2 Step3 Monitor Reaction: Use Thin-Layer Chromatography (TLC) to track reaction progress. Step2->Step3 Step4 Work-up & Precipitation: Pour mixture into ice-cold water to precipitate the crude product. Step3->Step4 Upon Completion Step5 Purification: Collect solid by filtration, wash with cold water, and dry. Step4->Step5 Step6 Characterization: Confirm structure and purity using NMR spectroscopy and elemental analysis. Step5->Step6 End End Product: Functionalized Pyridine Step6->End Bioassay_Workflow Start Start Step1 Prepare Test Solutions: Create serial dilutions of the test compound in a suitable solvent (e.g., acetone-water with surfactant). Start->Step1 Step2 Leaf Disc Preparation: Cut discs from clean, untreated host plant leaves. Step1->Step2 Step3 Treatment: Dip each leaf disc into a test solution for a set time (e.g., 10 seconds) with gentle agitation. Step2->Step3 Step4 Drying & Placement: Air-dry the treated discs and place them (abaxial side up) in petri dishes containing agar to maintain turgor. Step3->Step4 Step5 Insect Infestation: Introduce a known number of test insects (e.g., 20-30 adult aphids) onto each leaf disc. Step4->Step5 Step6 Incubation: Store the dishes under controlled conditions (e.g., 20°C, 16:8 light/dark cycle). Step5->Step6 Step7 Assess Mortality: Record the number of dead insects after a specified period (e.g., 48 hours). Step6->Step7 Step8 Data Analysis: Calculate mortality percentages and determine LC50/LC90 values using probit analysis. Step7->Step8 End End Step8->End

References

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 2-amino-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in Methyl 2-amino-5-chloroisonicotinate. Due to the limited availability of direct experimental data on this specific molecule, this guide leverages the well-documented reactivity of its close structural analog, 2-amino-5-chloropyridine, to infer and present its chemical behavior. The principles and protocols outlined herein are intended to serve as a foundational resource for researchers engaged in the synthesis and modification of this and related compounds.

Introduction: Electronic Profile and Reactivity

The reactivity of the amino group in this compound is dictated by the electronic landscape of the pyridine ring. The pyridine nitrogen acts as an electron-withdrawing group via an inductive effect, which generally decreases the nucleophilicity of the exocyclic amino group compared to aniline. However, the amino group, being a strong electron-donating group through resonance, counteracts this effect to some extent. The presence of a chlorine atom at the 5-position further withdraws electron density through its inductive effect, while the methyl isonicotinate group at the 4-position also contributes to the overall electronic profile. This complex interplay of electronic effects governs the propensity of the amino group to participate in various chemical transformations.

Key Reactions of the Amino Group

The primary amino group of this compound is a versatile functional handle that can undergo a variety of chemical modifications, including acylation, alkylation, sulfonation, and diazotization.

Acylation

Acylation of the amino group is a fundamental transformation for the synthesis of amides. This reaction typically proceeds by treating the parent amine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Table 1: Summary of Acylation Reactions

Acylating AgentProductTypical Reaction ConditionsYield (%)Reference
Acetic AnhydrideN-(5-chloro-4-methylpyridin-2-yl)acetamideAcetic anhydride (excess), 45 °C, 2.5 h96[1]
Chloroacetyl chloride2-chloro-N-pyridin-2-yl-acetamideEthylene dichloride, Microwave, 80 °C, 5 min97[2]
4-(N,N-dimethylcarbamimidoyl)benzoyl chlorideN-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)benzoylamino]-5-methoxybenzamideToluene, 80-85 °C, 3 hNot specified[3]

Experimental Protocol: Synthesis of N-(5-chloro-4-methylpyridin-2-yl)acetamide [1][4]

This protocol is adapted from the acetylation of the closely related 2-amino-5-chloro-4-methylpyridine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chloro-4-methylpyridine (1.0 eq) in an excess of acetic anhydride.

  • Reaction Execution: Heat the reaction mixture to 45 °C and stir for 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully add water to quench the excess acetic anhydride. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

cluster_conditions Reaction Conditions This compound This compound Acylation Acylation This compound->Acylation Acylating Agent (e.g., Acetic Anhydride) N-Acylated Product N-Acylated Product Acylation->N-Acylated Product Base (optional) Base (optional) Solvent Solvent Temperature Temperature

Acylation Reaction Workflow

Alkylation

Alkylation of the amino group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. This reaction is typically achieved by treating the amine with an alkyl halide. The reaction can sometimes lead to over-alkylation, yielding a mixture of products.

No specific quantitative data for the alkylation of this compound or 2-amino-5-chloropyridine was found in the provided search results. The following is a general protocol based on common organic chemistry practices.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add a base, such as potassium carbonate or sodium hydride (1.1-1.5 eq), to the solution to deprotonate the amino group. Stir the mixture for a short period.

  • Reaction Execution: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture. Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

cluster_conditions Reaction Conditions This compound This compound Alkylation Alkylation This compound->Alkylation Alkyl Halide N-Alkylated Product N-Alkylated Product Alkylation->N-Alkylated Product Base Base Solvent Solvent Temperature Temperature

Alkylation Reaction Workflow

Sulfonylation

The reaction of the amino group with a sulfonyl chloride in the presence of a base yields a sulfonamide. This functional group is a key pharmacophore in many drug molecules.

Table 2: Summary of Sulfonylation Reactions

Sulfonylating AgentProductTypical Reaction ConditionsYield (%)Reference
Benzenesulfonyl chlorideN-(5-chloropyrimidin-2-yl)benzenesulfonamidePyridine, AcetoneGood to excellent[5]
2-Ethoxy-5-(pyridine-2-caboxamido)benzene-1-sulfonyl chloride2-Ethoxy-5-(pyridine-2-carboxamido)benzenesulfonamide derivativeNot specifiedNot specified[6]

Experimental Protocol: General Procedure for N-Sulfonylation [5]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a suitable solvent (e.g., acetone) and a base (e.g., pyridine).

  • Addition of Reagent: Cool the solution in an ice bath and add the sulfonyl chloride (1.0-1.1 eq) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Pour the reaction mixture into cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude sulfonamide can be purified by recrystallization.

cluster_conditions Reaction Conditions This compound This compound Sulfonylation Sulfonylation This compound->Sulfonylation Sulfonyl Chloride N-Sulfonylated Product (Sulfonamide) N-Sulfonylated Product (Sulfonamide) Sulfonylation->N-Sulfonylated Product (Sulfonamide) Base Base Solvent Solvent

Sulfonylation Reaction Workflow

Diazotization

The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subsequently transformed into a variety of functional groups through reactions such as the Sandmeyer reaction.[7][8]

Table 3: Summary of Diazotization and Subsequent Reactions

Reagent 1Reagent 2ProductTypical Reaction ConditionsYield (%)Reference
NaNO₂, HClCuCl2,5-dichloropyridineDiazotization: <5 °C; Sandmeyer: 50 °CNot specified[4][9]
NaNO₂, HBF₄Heat2-amino-5-fluoropyridine (from 2-amino-5-nitropyridine after reduction and acetylation)Diazotization: 25 °C, 1.5 h; Schiemann: 110 °C87 (diazotization), 65 (Schiemann)[1]

Experimental Protocol: Diazotization and Sandmeyer Reaction for the Synthesis of 2,5-Dichloropyridine (from 2-amino-5-chloropyridine) [4][9]

  • Preparation of Diazonium Salt: In a beaker, prepare a paste of 5-amino-2-acetylamidopyridine (a protected form of the amine) with water and sodium nitrite. In a separate beaker, prepare a solution of concentrated hydrochloric acid in water and cool it in an ice-salt bath to below 5 °C. Slowly add the amine-nitrite paste to the cold acid solution while maintaining the temperature below 5 °C. After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper and then remove the excess with urea.

  • Sandmeyer Reaction: In a separate flask, prepare a cold solution of cuprous chloride in concentrated hydrochloric acid. Slowly pour the freshly prepared diazonium salt solution into the cold cuprous chloride solution. A complex will precipitate.

  • Decomposition and Isolation: Allow the mixture to stand at room temperature for 30 minutes, then heat it in a water bath to 50 °C to decompose the complex, which is observed by the evolution of nitrogen gas.

  • Work-up and Purification: After the gas evolution ceases, neutralize the solution to pH 5 with anhydrous sodium carbonate and filter while hot. The filtrate is then acidified with concentrated hydrochloric acid and refluxed. After cooling, the solution is made alkaline with sodium carbonate to precipitate the product, which is then collected by filtration.

cluster_conditions Reaction Conditions This compound This compound Diazotization Diazotization This compound->Diazotization NaNO₂, Acid Diazonium Salt Intermediate Diazonium Salt Intermediate Diazotization->Diazonium Salt Intermediate Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt Intermediate->Sandmeyer Reaction Cu(I) Halide Substituted Pyridine Substituted Pyridine Sandmeyer Reaction->Substituted Pyridine Low Temperature Low Temperature

Diazotization and Sandmeyer Reaction

Conclusion

The amino group of this compound serves as a crucial handle for a wide range of chemical transformations, enabling the synthesis of diverse derivatives with potential applications in drug discovery and materials science. This guide has provided an overview of the key reactions—acylation, alkylation, sulfonation, and diazotization—supported by experimental protocols adapted from closely related analogs. Researchers can utilize this information as a starting point for their synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary for the specific target molecule. The provided workflows and data tables offer a structured framework for planning and executing these important chemical modifications.

References

Investigating the Structure-Activity Relationship of Methyl 2-amino-5-chloroisonicotinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyl 2-amino-5-chloroisonicotinate derivatives, a promising scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibition and oncology. By examining the impact of various structural modifications on biological activity, this document aims to furnish researchers with the foundational knowledge to design and synthesize more potent and selective drug candidates.

Core Structure and Rationale

The this compound core represents a privileged scaffold in medicinal chemistry. The 2-aminopyridine moiety is a well-established hinge-binding motif for many protein kinases, while the substitution pattern on the pyridine ring offers multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The chloro substituent at the 5-position and the methyl ester at the 4-position are key features that can be strategically modified to probe the chemical space around the kinase active site.

Quantitative Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative biological data for a series of 2-aminopyridine derivatives, which serve as a basis for inferring the SAR of this compound analogs. The data is compiled from various studies on related heterocyclic kinase inhibitors.

Table 1: Kinase Inhibitory Potency and Antiproliferative Activity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives [1]

Compound IDCDK4 Ki (nM)CDK6 Ki (nM)CDK1 Ki (µM)CDK2 Ki (µM)CDK7 Ki (µM)CDK9 Ki (µM)MV4-11 GI50 (nM)
17834>5>5>5>523
2835>5>5>5>532
Palbociclib327>5>5>5>550

Table 2: Anticancer Activity of Amino Chalcone Derivatives against Human Cancer Cell Lines [2]

Compound IDMGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
13c---
13d---
13e1.521.832.54
13f---
13g---
5-Fu---

Table 3: Antiproliferative Activity of Triazole-Based Derivatives [3]

CompoundHT-29 IC50 (µM)A-549 IC50 (µM)MCF-7 IC50 (µM)HEK-293 IC50 (µM)
14>100>1004-12>100
15>100>1004-12>100
16>100>1004-12>100
17~10~104-12>100
18>100>100>100>100
19~10~104-12>100
20~10~104-12>100
21>100>1004-12>100
22>100>1004-12>100
23>100>1004-12>100
24~10~104-12>100
25~10~104-12>100
26~10~104-12>100
Sorafenib----
BMS-8----

Note: Specific IC50 values for some compounds in Table 2 were not explicitly provided in the source material but were described as showing moderate to good activity.

Experimental Protocols

General Synthesis of 2-Aminopyridine Derivatives

A common synthetic route to 2-aminopyridine derivatives involves a Suzuki-Miyaura coupling reaction.[4] This method allows for the efficient introduction of various aryl or heteroaryl substituents.

Microwave-Assisted Suzuki-Miyaura Coupling: [4]

  • To a microwave vial, add the starting 2-amino-5-bromopyridine derivative (1.0 eq.), the corresponding boronic acid (1.5 eq.), a base such as potassium carbonate (2.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.).

  • Add a suitable solvent system (e.g., a mixture of dioxane and water).

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 minutes).

  • After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.

General Protocol for ADP-Glo™ Kinase Assay: [5]

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, the appropriate substrate, and the test compound solution.

  • Initiate the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured using a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Cell Proliferation Assay

The antiproliferative activity of the compounds can be assessed using a standard MTT assay.

General Protocol for MTT Assay:

  • Seed human tumor cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

Signaling Pathways and Experimental Workflows

The 2-aminopyridine scaffold is a common feature in inhibitors of various protein kinases, which are key components of numerous signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

CDK4_6_Inhibition_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D induces expression CDK4_6_Cyclin_D CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D Rb Rb CDK4_6_Cyclin_D->Rb phosphorylates E2F E2F Rb->E2F sequesters G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition activates pRb pRb pRb->E2F releases Inhibitor Methyl 2-amino-5- chloroisonicotinate Derivative Inhibitor->CDK4_6_Cyclin_D inhibits

Caption: Inhibition of the CDK4/6-Cyclin D pathway by a 2-aminopyridine derivative.

General_Kinase_Inhibitor_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Purification->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay (Determine GI50) Purification->Cell_Proliferation_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Kinase_Assay->SAR_Analysis Cell_Proliferation_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterate End End: Identify Lead Candidate Lead_Optimization->End

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

References

Methodological & Application

Synthesis Protocol for Methyl 2-amino-5-chloroisonicotinate: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 2-amino-5-chloroisonicotinate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-stage process, commencing with the chlorination of 2-aminopyridine, followed by a regioselective carboxylation, and culminating in an esterification to yield the final product.

Chemical Reaction Scheme

Synthesis_Scheme A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B  Chlorination (e.g., Cl2, H2SO4) C 2-Amino-5-chloroisonicotinic acid B->C  1. Directed ortho-Metalation (e.g., LDA, THF, -78 °C)  2. Carboxylation (CO2)  3. Acid Workup D This compound C->D  Esterification (Methanol, H2SO4, Reflux) G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Carboxylation cluster_2 Stage 3: Esterification start1 2-Aminopyridine in H2SO4 react1 Chlorination with Cl2 at -10°C start1->react1 workup1 Neutralization & Filtration react1->workup1 product1 2-Amino-5-chloropyridine workup1->product1 start2 2-Amino-5-chloropyridine in THF product1->start2 To Stage 2 react2 Lithiation with LDA at -78°C start2->react2 react3 Quenching with CO2 react2->react3 workup2 Acidification & Filtration react3->workup2 product2 2-Amino-5-chloroisonicotinic acid workup2->product2 start3 2-Amino-5-chloroisonicotinic acid in Methanol product2->start3 To Stage 3 react4 Acid Catalysis (H2SO4) & Reflux start3->react4 workup3 Neutralization & Extraction react4->workup3 purification Column Chromatography workup3->purification product3 This compound purification->product3

Application Notes and Protocols: Electrophilic Reactions of Methyl 2-amino-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-chloroisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its versatile chemical scaffold. Understanding its reactivity towards electrophiles is crucial for the synthesis of novel analogues with potential therapeutic applications. These application notes provide a detailed overview of the predicted reaction mechanisms of this compound with various electrophiles, including protocols for key transformations. The predictions are based on established principles of electrophilic aromatic substitution on pyridine and related heterocyclic systems.

Reaction Mechanisms with Electrophiles

The reactivity of this compound towards electrophiles is governed by the electronic and steric effects of its substituents: the amino (-NH₂), chloro (-Cl), and methyl ester (-COOCH₃) groups, as well as the pyridine ring nitrogen.

  • Amino Group (-NH₂): A strong activating group and ortho-, para-director. It can also act as a nucleophile itself, leading to N-functionalization.

  • Chloro Group (-Cl): A deactivating group due to its inductive effect, but an ortho-, para-director due to lone pair donation.

  • Methyl Ester (-COOCH₃): A deactivating group and a meta-director.

  • Pyridine Nitrogen: A strong deactivating group, directing electrophilic attack to the meta-position (C-3 and C-5).

The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution. The amino group is the most powerful activating group, and its directing effect is expected to dominate. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. The para-position (C-5) is already substituted with a chloro group. The ortho-positions are C-3 and the pyridine nitrogen.

Predicted Regioselectivity of Electrophilic Attack
Electrophile TypePredicted Major Product(s)Predicted Minor Product(s)Rationale
Alkylation N-AlkylationC-3 AlkylationThe amino group is a strong nucleophile, favoring direct reaction with alkylating agents. Ring alkylation at the C-3 position is also possible under Friedel-Crafts type conditions, directed by the amino group.
Acylation N-AcylationC-3 AcylationSimilar to alkylation, the nucleophilic amino group is expected to be the primary site of acylation. C-3 acylation may occur under harsher Friedel-Crafts conditions.
Halogenation C-3 Halogenation-The amino group strongly directs ortho, and the C-3 position is activated. The existing chloro group at C-5 deactivates the ring slightly but also directs ortho/para, reinforcing substitution at C-3.
Nitration C-3 NitrationN-NitrationUnder strongly acidic conditions, the amino group will be protonated, becoming a deactivating, meta-directing group. However, the pyridine nitrogen will also be protonated. The combined deactivating effects make ring nitration challenging. If conditions are controlled, nitration at C-3, meta to the ester and ortho to the amino group, is plausible. N-nitration is also a possibility.

Experimental Protocols

Note: These are generalized protocols based on reactions with similar compounds. Optimization of reaction conditions (temperature, solvent, reaction time, and stoichiometry) is recommended for specific substrates and electrophiles.

Protocol 1: N-Acylation of this compound

This protocol describes the reaction with an acyl chloride to form the corresponding N-acyl derivative.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine (or another non-nucleophilic base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated product.

Protocol 2: C-3 Halogenation (Bromination) of this compound

This protocol describes the regioselective bromination at the C-3 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile or DCM in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-amino-3-bromo-5-chloroisonicotinate.

Protocol 3: N-Alkylation of this compound

This protocol describes the alkylation of the amino group using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) (or carefully add NaH (1.2 eq) at 0 °C).

  • Stir the mixture at room temperature for 30 minutes (if using K₂CO₃) or at 0 °C for 30 minutes (if using NaH).

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or as required by monitoring) until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Visualizations

G cluster_acylation N-Acylation Pathway start This compound intermediate Acylpyridinium Intermediate (if Pyridine is used) start->intermediate reacts with acyl_chloride R-COCl acyl_chloride->intermediate base Base (e.g., Pyridine) base->intermediate catalyzes product N-Acylated Product intermediate->product Acyl Transfer

Caption: N-Acylation of this compound.

G cluster_halogenation C-3 Halogenation Pathway start This compound sigma_complex Wheland Intermediate (Sigma Complex) start->sigma_complex + Electrophile halogenating_agent Electrophilic Halogen (e.g., Br+ from NBS) product 3-Halo Product sigma_complex->product - H+

Caption: C-3 Halogenation of this compound.

G cluster_workflow General Experimental Workflow A 1. Dissolve Reactant B 2. Add Base/Catalyst (if required) A->B C 3. Add Electrophile B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Quenching, Extraction, Washing) D->E F 6. Purification (Chromatography/Recrystallization) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: General workflow for electrophilic reactions.

Disclaimer

The reaction mechanisms, regioselectivity, and experimental protocols provided in these application notes are predictive and based on established chemical principles. Actual experimental results may vary. It is strongly recommended that all reactions are performed by qualified personnel in a well-equipped laboratory, with appropriate safety precautions. Optimization of the described conditions may be necessary to achieve desired outcomes.

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-amino-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and the stability and commercial availability of its organoboron reagents.[1][2] These attributes make it an invaluable tool in medicinal chemistry and drug development for creating biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4]

Methyl 2-amino-5-chloroisonicotinate is a valuable heterocyclic building block. The presence of a chlorine atom on the pyridine ring allows for the introduction of diverse aryl and heteroaryl groups via the Suzuki coupling. This enables the synthesis of a wide array of substituted aminopyridine derivatives, which are key intermediates in the development of novel therapeutics, including kinase inhibitors and other targeted agents.[1][4] The amino and methyl ester functionalities on the scaffold offer additional sites for molecular modifications, further expanding its utility in the generation of compound libraries for drug discovery.[1]

This document provides detailed application notes and experimental protocols for the Suzuki coupling of this compound with various boronic acids. While specific literature for this exact substrate is not abundant, the following protocols have been adapted from well-established procedures for structurally similar halo-pyridines and halo-benzoates.[1][5][6]

Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 2-amino-5-aryl-isonicotinate derivative.

G cluster_reactants Reactants cluster_products Products R1 This compound dummy1 plus1 + R2 Arylboronic Acid (Ar-B(OH)₂) P1 Methyl 2-amino-5-aryl-isonicotinate dummy1->P1 Pd Catalyst, Base Solvent, Heat dummy2 Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid Ar'-B(OR)₂ + Base boronic_acid->pd2_trans product Ar-Ar' product->pd0 Workflow start Start setup Reaction Setup (Add reactants, base, solvent to flask) start->setup degas Degassing (Purge with inert gas) setup->degas catalyst Catalyst Addition (Add Palladium catalyst and ligand) degas->catalyst reaction Reaction (Heat to desired temperature with stirring) catalyst->reaction workup Aqueous Workup (Quench reaction, extract with organic solvent) reaction->workup purify Purification (Column Chromatography) workup->purify end End purify->end

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing a Methyl Chloroisonicotinate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors derived from methyl chloroisonicotinate building blocks. The following sections detail the synthetic strategies, experimental procedures, and pharmacological data for novel kinase inhibitors, leveraging the reactivity of the pyridine core to construct potent and selective therapeutic agents.

Introduction to Kinase Inhibition and Scaffold-Based Drug Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[2] A common strategy in kinase inhibitor design involves the use of heterocyclic scaffolds that can be elaborated to target the ATP-binding site of specific kinases.

This document focuses on the utility of substituted methyl isonicotinates, such as Methyl 2-amino-5-chloroisonicotinate and its analogs, as versatile starting materials for the synthesis of diverse kinase inhibitor libraries. The chloro and amino/nitro functionalities on the pyridine ring provide orthogonal handles for sequential chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Synthetic Strategies and Reaction Pathways

The general approach to synthesizing kinase inhibitors from a methyl chloroisonicotinate core involves a series of key chemical transformations. These typically include nucleophilic aromatic substitution (SNAr) reactions to displace the chloro group, followed by modifications of the ester and amino/nitro functionalities. Common synthetic routes are outlined below.

A generalized workflow for the synthesis of kinase inhibitors from a substituted methyl isonicotinate scaffold is depicted below. This workflow highlights the key steps of scaffold modification and subsequent biological evaluation.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Start This compound (or related analog) Step1 Nucleophilic Aromatic Substitution (SNAr) (e.g., with anilines, amines) Start->Step1 Step2 Amide Coupling or Ester Hydrolysis Step1->Step2 Step3 Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Kinase Inhibition Assay (Biochemical or Cellular) Characterization->Screening Data IC50 / EC50 Determination Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Step1 Iterative Synthesis

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Experimental Protocols

The following protocols are representative examples of synthetic procedures that can be adapted for the synthesis of various kinase inhibitors from chloro-substituted pyridine scaffolds.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the chloro group with a primary or secondary amine.

Materials:

  • This compound (or related chloro-pyridine)

  • Desired amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the chloro-pyridine starting material in the chosen anhydrous solvent, add the desired amine and the base.

  • Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature will depend on the reactivity of the amine and the chloro-pyridine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.

Protocol 2: General Procedure for Amide Coupling

This protocol details the conversion of the methyl ester to an amide.

Materials:

  • Methyl ester starting material (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for saponification

  • Amine for coupling (1.2 equivalents)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 equivalents)

  • DIPEA or other non-nucleophilic base (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Saponification: Dissolve the methyl ester in a mixture of THF/water or methanol/water and add LiOH or NaOH (2-4 equivalents). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid. Filter and dry the solid.

  • Amide Coupling: To a solution of the resulting carboxylic acid in anhydrous DMF, add the desired amine, coupling agent, and base.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide product.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a series of hypothetical kinase inhibitors synthesized from a common pyridine scaffold, illustrating the impact of different substituents on potency against various kinases.

Compound IDR1 GroupR2 GroupKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
INH-001 4-fluoroanilineN-methylpiperazine150800>10,000
INH-002 3-chloroanilineN-ethylpiperazine754508,500
INH-003 4-methoxyanilineMorpholine2501,200>10,000
INH-004 Aniline(S)-3-aminopyrrolidine503005,000
INH-005 3-aminopyrazoleN-methylpiperazine251502,500

Signaling Pathway Visualization

Many kinase inhibitors target key nodes in cellular signaling pathways that are often hyperactivated in cancer. The diagram below illustrates a simplified generic kinase signaling cascade that is a common target for inhibition.

G RTK Receptor Tyrosine Kinase Adaptor Adaptor Proteins RTK->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway and points of inhibition.

Conclusion

The use of substituted methyl isonicotinates as starting materials provides a robust platform for the synthesis of novel kinase inhibitors. The protocols and data presented herein offer a foundational guide for researchers in the field of drug discovery to design and synthesize new chemical entities with potential therapeutic applications. The iterative process of synthesis, biological evaluation, and SAR analysis is crucial for the development of potent and selective kinase inhibitors.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Methyl 2-amino-5-chloroisonicotinate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-5-chloroisonicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note presents a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation extraction procedure and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (purity ≥98%)

    • This compound-¹³C₂,¹⁵N (Internal Standard, purity ≥98%)

  • Reagents and Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water

    • Human plasma (K₂EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Sample Preparation
  • Thaw human plasma samples and working solutions of the analyte and internal standard at room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.005
0.505
2.5095
3.5095
3.515
4.505

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)5500 V
Temperature (TEM)550°C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)50 psi

Multiple Reaction Monitoring (MRM) Transitions:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)DP (V)EP (V)CE (V)CXP (V)
This compound187.0128.060102512
This compound-¹³C₂,¹⁵N (IS)190.0131.060102512

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Results and Discussion

This method was developed to provide a robust and reliable quantification of this compound in human plasma. The following tables summarize the performance characteristics of the assay.

Quantitative Data

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100>0.995

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
0.3 (LQC)0.2996.77.8
5.0 (MQC)5.12102.44.5
80.0 (HQC)81.5101.93.1

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)Accuracy at LLOQ (%)Precision at LLOQ (%CV)
This compound0.1105.211.2

Table 4: Matrix Effect and Recovery

AnalyteConcentration LevelMatrix Effect (%)Recovery (%)
This compoundLow (0.3 ng/mL)95.391.2
High (80 ng/mL)98.193.5

Visualizations

G Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma add_is Add 10 µL Internal Standard plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 200 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_sep UPLC Separation (C18 Column) injection->lc_sep ms_detect Tandem MS Detection (MRM Mode) lc_sep->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc

Application Note: Versatile Derivatization of Methyl 2-amino-5-chloroisonicotinate for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its ability to target a wide array of biological targets.[1] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-Alzheimer, antimicrobial, and anti-inflammatory properties.[2] Methyl 2-amino-5-chloroisonicotinate is a particularly valuable building block for combinatorial library synthesis due to its three distinct and orthogonally reactive functional groups: a nucleophilic amino group, an electrophilic chloro group amenable to cross-coupling reactions, and an ester group for further modification. This trifunctional nature allows for a systematic and divergent approach to creating large, diverse libraries of compounds for high-throughput screening in drug discovery programs.[3]

This document provides detailed protocols for the key derivatization reactions of this compound, including N-acylation at the 2-amino position and Suzuki-Miyaura cross-coupling at the 5-chloro position.

Key Derivatization Strategies & Workflow

The strategic derivatization of this compound allows for the generation of a diverse chemical library. The workflow enables the creation of compounds with variations at the C2 and C5 positions of the pyridine ring. The primary amino group (C2) can be readily acylated, while the chloro group (C5) serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound B N-Acylation A->B RCOCl or (RCO)₂O, Base C Suzuki Coupling A->C Ar-B(OH)₂, Pd Catalyst, Base D Library A (N-Acyl Derivatives) B->D E Library B (C5-Aryl Derivatives) C->E F Combined Library (N-Acyl, C5-Aryl Derivatives) D->F Suzuki Coupling on Library A E->F N-Acylation on Library B

Figure 1. Synthetic workflow for library generation.

Experimental Protocols

Protocol 1: N-Acylation of this compound

N-acylation of the 2-amino group is a fundamental step to introduce diversity. This reaction forms a stable amide bond and can be achieved using various acylating agents like acyl chlorides or anhydrides under basic conditions.[4][5]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv.)

  • Triethylamine (Et₃N) or Pyridine (2.0 equiv.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.0 mmol, 2.0 equiv.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-acylated product.

Quantitative Data: The following table summarizes representative yields for the N-acylation of various amino compounds, which are analogous to the target reaction.

EntryAmine SubstrateAcylating AgentYield (%)
1AnilineChloroacetyl chloride92
24-MethylanilineChloroacetyl chloride94
34-ChloroanilineChloroacetyl chloride90
4BenzylamineChloroacetyl chloride93
Data adapted from analogous reactions reported in the literature.[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds, ideal for coupling aryl or heteroaryl groups at the C5 position of the pyridine ring.[7] This reaction is known for its mild conditions and high tolerance for various functional groups.[8]

Materials:

  • This compound (or its N-acylated derivative) (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃]) (2.0 equiv.)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Round-bottom flask with reflux condenser, magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 10 mL of 1,4-Dioxane/Water 4:1).

  • Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly degassed.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C5-aryl derivative.

Quantitative Data: The table below presents typical yields for Suzuki coupling reactions on a similar building block, methyl 2-amino-5-bromobenzoate, demonstrating the reaction's efficiency.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O92
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O88
44-Fluorophenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene91
Data is representative of Suzuki reactions on analogous halo-aminoaryl esters.[7]

Conclusion

This compound is a highly effective and versatile scaffold for the synthesis of diverse chemical libraries. The distinct reactivity of its functional groups allows for sequential or parallel derivatization through robust and well-established protocols such as N-acylation and Suzuki-Miyaura cross-coupling. The methodologies presented here provide a solid foundation for researchers in drug discovery to generate novel compound collections with significant potential for identifying new therapeutic leads.

References

Application Notes and Protocols for N-alkylation of Methyl 2-amino-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the N-alkylation of methyl 2-amino-5-chloroisonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary methods are presented: reductive amination and direct N-alkylation with alkyl halides. Reductive amination is highlighted as a preferred method for achieving mono-alkylation with high selectivity. This guide includes comprehensive protocols, a summary of reaction parameters, and a visual workflow to aid in the successful synthesis of N-alkylated products.

Introduction

N-substituted 2-aminopyridine derivatives are prevalent structural motifs in a wide array of biologically active molecules and pharmaceutical agents. The targeted N-alkylation of this compound is a critical step in the synthesis of more complex molecules in drug discovery and development. The choice of alkylation method can significantly impact reaction efficiency, selectivity, and overall yield. This application note outlines two robust methods for this transformation, providing researchers with the necessary details to perform these reactions effectively and safely in a laboratory setting.

Key Synthetic Strategies

Two principal methods for the N-alkylation of this compound are detailed below.

  • Reductive Amination: This is a highly effective method for the controlled mono-alkylation of primary amines.[1][2] The reaction proceeds in two steps: the formation of an imine intermediate through the reaction of the amine with an aldehyde or ketone, followed by the reduction of the imine to the corresponding secondary amine.[1][2] This method avoids the common issue of over-alkylation often seen with direct alkylation.[2] Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used reducing agents that selectively reduce the imine in the presence of the carbonyl starting material.[2][3]

  • Direct N-Alkylation with Alkyl Halides: This classical approach involves the direct reaction of the amine with an alkyl halide in the presence of a base.[4][5] While straightforward, this method can lead to a mixture of mono- and di-alkylated products, as the newly formed secondary amine can be more nucleophilic than the starting primary amine.[5] Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor mono-alkylation.

Experimental Protocols

Method 1: Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane (10 mL per mmol of substrate), add the aldehyde (1.1 eq.) and a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.) or sodium cyanoborohydride (1.5 eq.), portion-wise to the reaction mixture. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Method 2: Direct N-Alkylation with Alkyl Halide

This protocol outlines the direct N-alkylation using a generic alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent like DMF or acetonitrile (10 mL per mmol of substrate), add the base, potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).

  • Add the alkyl bromide (1.0-1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of 2-aminopyridine derivatives, which can be used as a starting point for the optimization of the N-alkylation of this compound.

ParameterReductive AminationDirect N-Alkylation
Alkylating Agent Aldehyde or KetoneAlkyl Halide (Br, I)
Reagents NaBH(OAc)3 or NaBH3CN, Acetic AcidK2CO3, Cs2CO3, or other non-nucleophilic bases
Solvent DCM, DCE, THF, MeOHDMF, Acetonitrile, DMSO
Temperature Room TemperatureRoom Temperature to 80 °C
Stoichiometry (Amine:Alkylating Agent:Reagent) 1 : 1.1 : 1.51 : 1.1 : 2.0
Typical Yields 70-95%40-80% (for mono-alkylation)
Key Advantages High selectivity for mono-alkylation, mild conditionsSimple procedure, readily available reagents
Potential Drawbacks Requires a two-step (in-situ) processRisk of over-alkylation, may require higher temperatures

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the reductive amination protocol.

Reductive_Amination_Workflow start Start dissolve Dissolve Methyl 2-amino-5- chloroisonicotinate in Solvent start->dissolve add_reagents Add Aldehyde and Acetic Acid dissolve->add_reagents imine_formation Stir for Imine Formation (1-2 hours at RT) add_reagents->imine_formation add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->add_reducing_agent reaction Stir and Monitor Reaction (12-24 hours at RT) add_reducing_agent->reaction quench Quench Reaction with aq. NaHCO3 reaction->quench extraction Extract with Organic Solvent quench->extraction wash_dry Wash, Dry, and Concentrate extraction->wash_dry purification Purify by Column Chromatography wash_dry->purification product Isolated N-alkylated Product purification->product

Caption: Workflow for N-alkylation via Reductive Amination.

Conclusion

The N-alkylation of this compound can be successfully achieved through either reductive amination or direct alkylation with alkyl halides. For applications where high selectivity for the mono-alkylated product is crucial, reductive amination is the recommended method. Direct alkylation offers a simpler, albeit potentially lower-yielding, alternative. The protocols and data provided herein serve as a comprehensive guide for researchers to perform these important synthetic transformations. As with all chemical reactions, appropriate safety precautions should be taken, and optimization of the reaction conditions for specific substrates may be necessary to achieve the best results.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Methyl 2-amino-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the synthesis of novel heterocyclic compounds, specifically pyrido[2,3-d]pyrimidines, utilizing Methyl 2-amino-5-chloroisonicotinate as a key starting material. The methodologies described are based on established synthetic strategies for analogous compounds and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block for the synthesis of a variety of nitrogen-containing heterocycles. Its pyridine core, substituted with an amino group, a chloro group, and a methyl ester, offers multiple reactive sites for cyclization reactions. The resulting fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, are of significant interest in medicinal chemistry due to their diverse biological activities, which include potential as anticancer agents and kinase inhibitors. This document outlines key synthetic transformations of this compound into novel pyrido[2,3-d]pyrimidine derivatives.

Synthesis of 7-Chloro-2,4-dihydroxypyrido[2,3-d]pyrimidine

This protocol describes the synthesis of a key pyrido[2,3-d]pyrimidine intermediate via a cyclocondensation reaction with urea.

Experimental Protocol:

A mixture of this compound (1.87 g, 10 mmol) and urea (1.20 g, 20 mmol) is heated in a sealed tube or under reflux in a high-boiling solvent such as diphenyl ether (20 mL). The reaction mixture is heated to 240-250 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with a suitable solvent like ethanol or diethyl ether, and dried to afford the crude product. Purification can be achieved by recrystallization from a high-boiling solvent like dimethylformamide (DMF) or by column chromatography on silica gel.

Quantitative Data:

ProductStarting MaterialReagentYield (%)Melting Point (°C)Spectroscopic Data (Expected)
7-Chloro-2,4-dihydroxypyrido[2,3-d]pyrimidineThis compoundUrea65-75>300¹H NMR (DMSO-d₆): δ 11.5-12.5 (br s, 2H, NH), 8.5-8.7 (s, 1H, Ar-H), 8.0-8.2 (s, 1H, Ar-H). ¹³C NMR (DMSO-d₆): δ 162.1, 159.8, 154.3, 148.7, 139.2, 118.5, 115.9. MS (ESI): m/z [M+H]⁺ expected at 212.0.

Reaction Pathway:

G A Methyl 2-amino- 5-chloroisonicotinate C 7-Chloro-2,4-dihydroxypyrido [2,3-d]pyrimidine A->C + Heat B Urea B->C

Caption: Synthesis of 7-Chloro-2,4-dihydroxypyrido[2,3-d]pyrimidine.

Synthesis of 2,4-Diamino-7-chloropyrido[2,3-d]pyrimidine

This protocol details the formation of a diaminopyrido[2,3-d]pyrimidine derivative through a cyclocondensation reaction with guanidine hydrochloride.

Experimental Protocol:

To a solution of this compound (1.87 g, 10 mmol) in a suitable solvent such as 2-methoxyethanol or isopropanol (30 mL), guanidine hydrochloride (1.91 g, 20 mmol) and a base such as sodium methoxide (1.08 g, 20 mmol) are added. The reaction mixture is heated to reflux for 8-12 hours. The reaction should be monitored by TLC. After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then triturated with water, and the resulting solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Quantitative Data:

ProductStarting MaterialReagentYield (%)Melting Point (°C)Spectroscopic Data (Expected)
2,4-Diamino-7-chloropyrido[2,3-d]pyrimidineThis compoundGuanidine Hydrochloride70-80>300¹H NMR (DMSO-d₆): δ 8.4-8.6 (s, 1H, Ar-H), 7.8-8.0 (s, 1H, Ar-H), 7.0-7.2 (br s, 2H, NH₂), 6.5-6.7 (br s, 2H, NH₂). ¹³C NMR (DMSO-d₆): δ 162.5, 160.1, 155.8, 149.3, 138.7, 117.9, 115.2. MS (ESI): m/z [M+H]⁺ expected at 211.0.

Reaction Pathway:

G A Methyl 2-amino- 5-chloroisonicotinate C 2,4-Diamino-7-chloropyrido [2,3-d]pyrimidine A->C + NaOMe, Reflux B Guanidine Hydrochloride B->C

Caption: Synthesis of 2,4-Diamino-7-chloropyrido[2,3-d]pyrimidine.

Synthesis of 7-Chloro-4-aminopyrido[2,3-d]pyrimidine

This protocol outlines the synthesis of a monoaminopyrido[2,3-d]pyrimidine derivative using formamide as the cyclizing agent.

Experimental Protocol:

A mixture of this compound (1.87 g, 10 mmol) and formamide (20 mL) is heated to 180-200 °C for 4-6 hours. The reaction can also be carried out under microwave irradiation for a shorter duration (e.g., 30-60 minutes at 180 °C). Progress should be monitored by TLC. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data:

ProductStarting MaterialReagentYield (%)Melting Point (°C)Spectroscopic Data (Expected)
7-Chloro-4-aminopyrido[2,3-d]pyrimidineThis compoundFormamide60-70280-285¹H NMR (DMSO-d₆): δ 8.8-9.0 (s, 1H, Ar-H), 8.5-8.7 (s, 1H, Ar-H), 8.2-8.4 (s, 1H, Ar-H), 7.5-7.7 (br s, 2H, NH₂). ¹³C NMR (DMSO-d₆): δ 158.9, 156.3, 154.7, 149.1, 138.9, 118.2, 116.5. MS (ESI): m/z [M+H]⁺ expected at 181.0.

Reaction Pathway:

G A Methyl 2-amino- 5-chloroisonicotinate C 7-Chloro-4-aminopyrido [2,3-d]pyrimidine A->C + Heat or Microwave B Formamide B->C

Caption: Synthesis of 7-Chloro-4-aminopyrido[2,3-d]pyrimidine.

Application in Drug Discovery: Potential as Kinase Inhibitors

The synthesized 7-chloropyrido[2,3-d]pyrimidine scaffolds are valuable intermediates for the development of potent kinase inhibitors. The chlorine atom at the 7-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse side chains to probe the ATP-binding site of kinases.

General Workflow for Kinase Inhibitor Synthesis:

G cluster_0 Scaffold Synthesis cluster_1 Functionalization cluster_2 Biological Evaluation A Methyl 2-amino- 5-chloroisonicotinate C 7-Chloropyrido[2,3-d]pyrimidine Scaffold A->C B Cyclizing Agent (e.g., Guanidine) B->C E Novel Pyrido[2,3-d]pyrimidine Derivative C->E + Pd-catalyzed coupling or SNAr D Nucleophile (e.g., Amine, Thiol) D->E F Kinase Inhibition Assay E->F G Cell-based Assays F->G H Lead Compound Identification G->H

Caption: Workflow for developing kinase inhibitors.

The amino groups on the pyrimidine ring can also be further functionalized to modulate solubility, cell permeability, and target engagement. This modular synthetic approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective kinase inhibitors for therapeutic applications.

Application Note: Synthesis of N-Acyl Amides from Methyl 2-amino-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of N-acyl amides from Methyl 2-amino-5-chloroisonicotinate. The procedure involves the acylation of the amino group on the pyridine ring using an acyl chloride in the presence of a base. This method is applicable to a variety of acyl chlorides, yielding the corresponding N-(5-chloro-4-(methoxycarbonyl)pyridin-2-yl)amides, which are valuable intermediates for drug discovery and development. The protocol details the reaction setup, purification, and characterization of the final products.

Introduction

N-acylated aminopyridines are important structural motifs found in a wide range of biologically active compounds and pharmaceutical agents. The functionalization of the amino group in substituted pyridines, such as this compound, allows for the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. However, the acylation of 2-aminopyridines can be challenging due to the reduced nucleophilicity of the amino group, which is a consequence of the electron-withdrawing nature of the pyridine ring. This protocol outlines a robust method for the efficient acylation of this compound using acyl chlorides. The reaction proceeds under mild conditions and provides good to excellent yields of the desired amide products.

Experimental Protocol

Materials and Reagents
  • This compound

  • Acyl chloride (e.g., Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution.

  • Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl amide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a representative amide, N-(5-chloro-4-(methoxycarbonyl)pyridin-2-yl)benzamide.

ParameterValue
Starting MaterialThis compound
Acylating AgentBenzoyl chloride
BaseTriethylamine
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time4 hours
Yield 85%
Purity (by HPLC) >98%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Conforms to structure
MS (ESI) m/z calculated for C₁₄H₁₁ClN₂O₃ [M+H]⁺: 291.05, found: 291.06

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of amides from this compound.

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (TEA or DIPEA) cool->add_base add_acyl_chloride Add Acyl Chloride add_base->add_acyl_chloride react Stir at Room Temperature (2-16 h) add_acyl_chloride->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Pure N-Acyl Amide purify->product

Caption: Workflow for the synthesis of N-acyl amides.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the key chemical transformations and relationships in the amide synthesis protocol.

logical_relationship sub_amine This compound (Nucleophile) intermediate Tetrahedral Intermediate sub_amine->intermediate Nucleophilic Attack sub_acyl Acyl Chloride (Electrophile) sub_acyl->intermediate base Base (e.g., TEA) (Proton Scavenger) byproduct Triethylammonium Chloride base->byproduct Neutralizes HCl product N-Acyl Amide Product intermediate->product Collapse & Proton Transfer

Caption: Key transformations in the amide synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: Initial inquiries for "Methyl 2-amino-5-chloroisonicotinate" often lead to information on its isomer, Methyl 5-amino-2-chloroisonicotinate . Synthesis data and commercial availability strongly suggest that the latter is the more commonly synthesized and referenced compound. This guide will therefore focus on improving the yield of Methyl 5-amino-2-chloroisonicotinate.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of Methyl 5-amino-2-chloroisonicotinate, particularly focusing on the one-pot Boc-deprotection and esterification of 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid.

General Questions

  • Q1: My overall yield is significantly lower than expected. What are the most critical steps to investigate? A1: The most critical steps are the Boc deprotection and the Fischer esterification. Incomplete deprotection can lead to a mixture of products that are difficult to separate, while the equilibrium nature of the esterification can result in low conversion. It is also crucial to ensure the purity of your starting material, 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid.

  • Q2: How can I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is an effective method. The Boc-protected starting material will have a different Rf value than the deprotected intermediate and the final ester product. Using a suitable solvent system (e.g., ethyl acetate/hexanes), you can track the disappearance of the starting material and the appearance of the product.

Boc Deprotection Issues

  • Q3: The Boc deprotection seems to be incomplete. What could be the cause? A3: Incomplete Boc deprotection can be due to several factors:

    • Insufficient Acid Catalyst: Concentrated sulfuric acid is crucial for this step. Ensure the correct amount is added.

    • Reaction Time: While the protocol suggests an overnight reaction, some sterically hindered substrates may require longer reaction times.

    • Water Content: The presence of water can interfere with the acidic conditions required for efficient deprotection. Ensure all reagents and glassware are dry.

  • Q4: I am observing side products after the deprotection/esterification step. What are they and how can I avoid them? A4: A common side product is the tert-butylated amine, formed when the tert-butyl cation generated during deprotection reacts with the amino group of another molecule. To minimize this, ensure that the reaction mixture is homogenous and that the acid catalyst is well-dispersed.

Esterification Issues

  • Q5: The esterification is not going to completion, and I have a significant amount of the carboxylic acid remaining. How can I improve the conversion? A5: Fischer esterification is an equilibrium process. To drive the reaction towards the ester product, you can:

    • Use Excess Methanol: Methanol acts as both a reagent and a solvent. Using a large excess will shift the equilibrium.

    • Remove Water: The water formed during the reaction can be removed using a Dean-Stark apparatus, although this is less practical for small-scale reactions. For this specific one-pot procedure, ensuring anhydrous conditions from the start is key.

Purification Challenges

  • Q6: I am having difficulty purifying the final product by column chromatography. What are some common issues? A6: Amines can sometimes streak on silica gel columns. To mitigate this, you can:

    • Add a Small Amount of Base to the Eluent: Adding a small percentage of triethylamine (e.g., 0.1-1%) to your eluent system can help to obtain cleaner separation and better peak shapes.

    • Choose the Right Solvent System: A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective.

Data Presentation

Table 1: Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Low Overall Yield Incomplete Boc deprotection or esterification. Impure starting material.Optimize reaction time and temperature for both steps. Ensure high purity of 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid.
Incomplete Boc Deprotection Insufficient acid catalyst, short reaction time, or presence of water.Ensure correct stoichiometry of sulfuric acid. Extend reaction time and monitor by TLC. Use anhydrous reagents and glassware.
Side Product Formation (tert-butylation) Reaction of tert-butyl cation with the amine product.Ensure efficient stirring and homogenous reaction mixture.
Incomplete Esterification Equilibrium limitations of the Fischer esterification.Use a large excess of methanol. Ensure anhydrous conditions.
Difficult Purification Product streaking on silica gel column.Add a small amount of triethylamine to the eluent. Optimize the solvent system for column chromatography.

Experimental Protocols

Synthesis of Methyl 5-amino-2-chloroisonicotinate

This protocol involves a one-pot Boc deprotection and subsequent Fischer esterification.

Materials:

  • 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid (1 equivalent) in anhydrous methanol, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.2-0.5 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the residue with water and neutralize to a pH of approximately 8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization

Synthesis_Workflow_Troubleshooting start Start: 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinic acid reaction One-pot Reaction: - Boc Deprotection (H₂SO₄) - Esterification (MeOH, Reflux) start->reaction workup Workup: - Neutralization (NaHCO₃) - Extraction (EtOAc) ts_deprotection Troubleshooting: Incomplete Deprotection? reaction->ts_deprotection Check TLC purification Purification: - Column Chromatography ts_esterification Troubleshooting: Incomplete Esterification? workup->ts_esterification Check TLC/ NMR of crude product Final Product: Methyl 5-amino-2-chloroisonicotinate purification->product ts_purification Troubleshooting: Purification Issues? purification->ts_purification Streaking/ Poor Separation? ts_deprotection->reaction Increase time/ ensure anhydrous ts_deprotection->workup Proceed ts_esterification->reaction Use excess MeOH/ ensure anhydrous ts_esterification->purification Proceed ts_purification->purification Add Et₃N to eluent/ Optimize solvent ts_purification->product Pure Fractions

Technical Support Center: Synthesis of Methyl 2-amino-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-chloroisonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While various synthetic strategies can be envisioned, a common approach involves a multi-step synthesis starting from readily available precursors. A plausible route begins with the chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine. This intermediate can then be converted to 2-amino-5-chloroisonicotinic acid, for example, via formation and subsequent hydrolysis of a 4-cyano derivative. Finally, esterification of the carboxylic acid with methanol yields the desired product, this compound. Alternative routes might involve the oxidation of a 4-methyl group or the amination of a di-chloro precursor.

Q2: What are the most likely byproducts in this synthesis?

A2: Based on the common synthetic pathways, several byproducts can be anticipated. These primarily arise from incomplete reactions or side reactions of the intermediates. The most common byproducts include:

  • 2-Amino-3,5-dichloropyridine: An over-chlorination product from the initial chlorination of 2-aminopyridine.[1][2]

  • 2-Amino-5-chloroisonicotinic acid: Resulting from incomplete esterification of the carboxylic acid precursor.

  • Methyl 5-amino-2-chloroisonicotinate: A potential isomeric byproduct if the starting materials are not correctly substituted.

  • 2-Amino-5-chloro-4-cyanopyridine: An intermediate that may be present if the hydrolysis to the carboxylic acid is incomplete.

  • 2-Hydroxy-5-chloroisonicotinic acid derivatives: Formation of hydroxy-pyridines can be a side reaction during diazotization and subsequent reactions if a Sandmeyer-type approach is used to introduce the 4-carboxyl group.

Q3: How can I minimize the formation of the dichlorinated byproduct?

A3: The formation of 2-amino-3,5-dichloropyridine can be minimized by carefully controlling the chlorination conditions of 2-aminopyridine. Using a strong acidic medium can help achieve selective monochlorination.[1] It is also crucial to control the stoichiometry of the chlorinating agent and the reaction temperature.

Q4: My esterification reaction is not going to completion. What can I do?

A4: Incomplete esterification can be addressed by several methods. Driving the reaction equilibrium towards the product side by removing water as it is formed (e.g., using a Dean-Stark apparatus) is effective. Using an excess of methanol can also shift the equilibrium. Alternatively, activating the carboxylic acid, for instance by converting it to an acyl chloride, can lead to a more complete reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of 2-amino-5-chloropyridine - Over-chlorination leading to 2-amino-3,5-dichloropyridine.- Incomplete reaction.- Carefully control the stoichiometry of the chlorinating agent.- Maintain a strongly acidic reaction medium.[1]- Monitor the reaction progress by TLC or GC to ensure completion.
Presence of a nitrile peak in the IR or NMR spectrum of the final product Incomplete hydrolysis of the 2-amino-5-chloro-4-cyanopyridine intermediate.- Increase the reaction time or temperature of the hydrolysis step.- Use a stronger acid or base for the hydrolysis.
Product is a mixture of isomers - Starting material was a mixture of isomers.- Isomerization occurred during the reaction.- Ensure the purity of the starting 2-amino-5-chloropyridine.- Analyze reaction intermediates to identify the source of isomerization.
Final product contains unreacted 2-amino-5-chloroisonicotinic acid Incomplete esterification.- Use an excess of methanol.- Remove water from the reaction mixture.- Convert the carboxylic acid to a more reactive derivative (e.g., acyl chloride) before esterification.
Product degradation observed Harsh reaction conditions (e.g., high temperature, strong acid/base).- Use milder reaction conditions where possible.- Protect sensitive functional groups if necessary.

Experimental Protocols

A detailed experimental protocol for a key step in a plausible synthetic route is provided below.

Synthesis of 2-amino-5-chloropyridine from 2-aminopyridine

This protocol is based on general procedures for the selective chlorination of 2-aminopyridine and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in concentrated sulfuric acid, while maintaining the temperature below 10°C with an ice bath.

  • In a separate flask, dissolve N-chlorosuccinimide in dichloromethane.

  • Slowly add the NCS solution to the 2-aminopyridine solution via the dropping funnel, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-5-chloropyridine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Relationship of Potential Byproducts

Byproduct_Formation 2-Aminopyridine 2-Aminopyridine Chlorination Chlorination 2-Aminopyridine->Chlorination 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Chlorination->2-Amino-5-chloropyridine Over-chlorination Over-chlorination Chlorination->Over-chlorination Excess Reagent Carboxylation Carboxylation 2-Amino-5-chloropyridine->Carboxylation 2-Amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine Over-chlorination->2-Amino-3,5-dichloropyridine 2-Amino-5-chloroisonicotinic acid 2-Amino-5-chloroisonicotinic acid Carboxylation->2-Amino-5-chloroisonicotinic acid Esterification Esterification 2-Amino-5-chloroisonicotinic acid->Esterification This compound This compound Esterification->this compound Incomplete Esterification Incomplete Esterification Esterification->Incomplete Esterification Side Reaction Hydrolysis Hydrolysis This compound->Hydrolysis Moisture Incomplete Esterification->2-Amino-5-chloroisonicotinic acid Hydrolysis->2-Amino-5-chloroisonicotinic acid

Caption: Potential byproduct formation pathways during the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze Starting Materials start->check_sm check_chlorination Analyze Chlorination Step check_sm->check_chlorination No sm_impure Impure Starting Material check_sm->sm_impure Yes check_hydrolysis Analyze Hydrolysis Step check_chlorination->check_hydrolysis No over_chlorination Over-chlorination Detected check_chlorination->over_chlorination Yes check_esterification Analyze Esterification Step check_hydrolysis->check_esterification No incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Yes incomplete_esterification Incomplete Esterification check_esterification->incomplete_esterification Yes end_node Pure Product check_esterification->end_node No purify_sm Purify Starting Material sm_impure->purify_sm optimize_chlorination Optimize Chlorination Conditions over_chlorination->optimize_chlorination optimize_hydrolysis Optimize Hydrolysis Conditions incomplete_hydrolysis->optimize_hydrolysis optimize_esterification Optimize Esterification Conditions incomplete_esterification->optimize_esterification purify_sm->start optimize_chlorination->start optimize_hydrolysis->start optimize_esterification->start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Coupling Reactions with Methyl 2-amino-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-chloroisonicotinate in coupling reactions. The following information is designed to help optimize reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

A1: The most common and effective coupling reactions for aryl chlorides like this compound are palladium-catalyzed cross-coupling reactions. These primarily include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] Both reaction types are cornerstones of modern synthetic chemistry, especially in pharmaceutical development.[2]

Q2: What are the key challenges when using this compound as a substrate?

A2: The structure of this compound presents several challenges. The electron-withdrawing nature of the pyridine ring and the ester group can affect the reactivity of the C-Cl bond.[3] Additionally, the presence of the 2-amino group can lead to potential coordination with the palladium catalyst, which may inhibit the catalytic cycle.[4] This can result in lower yields or the need for carefully selected ligands to mitigate this effect.

Q3: How do I choose the right palladium catalyst and ligand for my coupling reaction?

A3: The choice of catalyst and ligand is critical for a successful coupling reaction. For Suzuki-Miyaura couplings, common palladium sources include Pd(PPh₃)₄ and Pd(OAc)₂.[5] For the more challenging Buchwald-Hartwig amination of an aryl chloride, specialized, bulky phosphine ligands are often necessary to achieve good yields.[6] N-heterocyclic carbene (NHC) ligands are also highly effective for both Suzuki and Buchwald-Hartwig couplings.[7] The selection should be based on the specific coupling partner and a screening of different catalyst/ligand combinations is often recommended.

Q4: What is the role of the base in these coupling reactions, and which one should I choose?

A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and for the deprotonation of the amine in the Buchwald-Hartwig amination.[8][9] The choice of base depends on the reaction type and the sensitivity of your substrates. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOt-Bu or K₃PO₄ are often required.[1]

Q5: Which solvents are suitable for coupling reactions with this substrate?

A5: Anhydrous organic solvents are typically used for these palladium-catalyzed couplings.[1] Common choices include toluene, dioxane, and tetrahydrofuran (THF).[6][8] For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base.[10] It is crucial to use degassed solvents to prevent oxygen from deactivating the palladium catalyst.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure your palladium source is active. If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[11] Consider using a pre-catalyst that is more air and moisture stable.[4]
Inappropriate Ligand The ligand is crucial for stabilizing the catalyst and facilitating the reaction. For electron-deficient substrates or those with coordinating groups, screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][7]
Incorrect Base The strength and solubility of the base are critical.[8] For Suzuki couplings, try switching between carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For Buchwald-Hartwig aminations, a stronger base like NaOt-Bu or LHMDS might be necessary.[4][6]
Oxygen in the Reaction Palladium catalysts are sensitive to oxygen.[8] Ensure your solvent is thoroughly degassed and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[10]
Substrate Impurities Impurities in your starting materials can poison the catalyst.[8] Ensure your this compound and coupling partner are of high purity.

Problem 2: Formation of side products.

Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki) This can occur at higher temperatures or with excess oxygen.[2] Lower the reaction temperature and ensure proper degassing of your solvent.
Protodeboronation of Boronic Acid (Suzuki) The C-B bond of the boronic acid can be cleaved. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.[8]
Hydrodehalogenation (Reduction of C-Cl bond) This side reaction can compete with the desired coupling. Optimizing the catalyst, ligand, and base system can help to minimize this.

Problem 3: Starting material is recovered.

Possible Cause Troubleshooting Step
Low Reaction Temperature Aryl chlorides are generally less reactive than aryl bromides or iodides and may require higher reaction temperatures.[6] Gradually increase the temperature, monitoring for product formation and decomposition.
Insufficient Catalyst Loading While catalyst loading is typically low (1-5 mol%), for challenging substrates, it may be necessary to increase the amount of catalyst and ligand.[12]
Poor Solubility Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. If necessary, screen alternative solvents.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterConditionNotes
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ often requires a ligand.[5]
Ligand SPhos, XPhos, or PPh₃ (Ligand:Pd ratio of 2:1 to 4:1)Bulky phosphine ligands are often beneficial.[13]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is a stronger base and can be more effective.[1]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)The water helps to dissolve the base.[10]
Temperature 80-110 °CHigher temperatures may be needed for the chloride.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterConditionNotes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ is a common Pd(0) source.[14]
Ligand RuPhos, BrettPhos, or Xantphos (2-4 mol%)Choice of ligand is crucial for C-N bond formation.[4][14]
Base NaOt-Bu or Cs₂CO₃ (1.5-2 equivalents)A strong, non-nucleophilic base is typically required.[6]
Solvent Toluene or Dioxane (anhydrous and degassed)Anhydrous conditions are important.[1]
Temperature 90-120 °CHigher temperatures are often necessary.

Visual Guides

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-Cl(Ln) Pd0->ArPdX Ar-Cl OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr Ar'-B(OR)₂ Transmetalation Transmetalation ArPdAr->Pd0 Regeneration Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination Substrate This compound BoronicAcid R-B(OH)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-Cl(Ln) Pd0->ArPdX Ar-Cl OxAdd Oxidative Addition ArPdAmine [Ar-Pd(II)(HNR'R'')(Ln)]+Cl- ArPdX->ArPdAmine HNR'R'' AmineCoord Amine Coordination ArPdAmido Ar-Pd(II)-NR'R''(Ln) ArPdAmine->ArPdAmido Base Deprotonation Deprotonation ArPdAmido->Pd0 Regeneration Product Ar-NR'R'' ArPdAmido->Product RedElim Reductive Elimination Substrate This compound Amine HNR'R'' + Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Inert Ensure Inert Atmosphere (Degassed Solvents) Start->Check_Inert Check_Catalyst Screen Catalysts & Pre-catalysts Check_Inert->Check_Catalyst Check_Ligand Screen Ligands (Phosphines, NHCs) Check_Catalyst->Check_Ligand Check_Base Screen Bases (Strength & Type) Check_Ligand->Check_Base Check_Temp Increase Temperature Check_Base->Check_Temp Check_Purity Verify Starting Material Purity Check_Temp->Check_Purity Success Reaction Optimized Check_Purity->Success If successful

References

Stability issues of Methyl 2-amino-5-chloroisonicotinate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 2-amino-5-chloroisonicotinate in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific stability issues that may be encountered during experimental work with this compound.

Issue 1: Rapid Degradation of this compound in Solution

Question: I am observing a rapid loss of my compound, this compound, shortly after preparing my solution. What could be the cause and how can I troubleshoot this?

Answer:

Rapid degradation of this compound can be attributed to several factors, including the choice of solvent, pH of the solution, exposure to light, and temperature. The ester and amino functional groups in the molecule are susceptible to hydrolysis, particularly under acidic or basic conditions.

Troubleshooting Steps:

  • Solvent and pH Evaluation: The stability of the compound is highly dependent on the pH of the solution. We recommend preparing solutions in aprotic solvents or buffered systems. If aqueous solutions are necessary, they should be freshly prepared and used immediately. To identify the optimal pH range, a forced degradation study under various pH conditions is advised.

  • Photostability Assessment: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. It is recommended to work with the compound in a dark environment or use amber-colored vials to minimize light exposure.

  • Temperature Control: Elevated temperatures can accelerate degradation. Ensure that solutions are stored at recommended temperatures, typically 2-8°C, and protected from heat sources. For long-term storage, consider storing solutions at -20°C or below.

  • Inert Atmosphere: The amino group can be susceptible to oxidation. To mitigate this, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

A general workflow for troubleshooting stability issues is outlined below:

G start Observation: Rapid Degradation check_solvent Evaluate Solvent System (Aprotic vs. Protic) start->check_solvent check_ph Assess Solution pH (Acidic/Basic/Neutral) start->check_ph check_light Investigate Light Exposure (UV/Ambient) start->check_light check_temp Monitor Temperature (Room Temp/Elevated) start->check_temp mitigate_solvent Use Aprotic or Buffered Solvent check_solvent->mitigate_solvent mitigate_ph Adjust to Neutral pH (Buffer Selection) check_ph->mitigate_ph mitigate_light Protect from Light (Amber Vials/Dark Room) check_light->mitigate_light mitigate_temp Store at Low Temperature (2-8°C or -20°C) check_temp->mitigate_temp re_evaluate Re-evaluate Stability mitigate_solvent->re_evaluate mitigate_ph->re_evaluate mitigate_light->re_evaluate mitigate_temp->re_evaluate

Caption: Troubleshooting workflow for rapid degradation.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Question: During HPLC analysis of my this compound sample, I am observing additional, unknown peaks that increase over time. What are these, and how can I identify them?

Answer:

The appearance of new peaks in your chromatogram is a strong indication of compound degradation. Forced degradation studies can be intentionally performed to generate these degradation products, which helps in understanding the degradation pathways.[1] The primary degradation pathways for this molecule are likely hydrolysis of the methyl ester to the corresponding carboxylic acid and potential oxidation of the amino group.

Identification of Degradation Products:

To identify these unknown peaks, a systematic forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions.

Stress Conditions for Forced Degradation: [2][3]

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C

  • Photodegradation: Exposure to UV light (e.g., 254 nm)

The samples from these stress conditions should be analyzed by a stability-indicating method, such as LC-MS, to separate and identify the degradation products based on their mass-to-charge ratio.

Below is a diagram illustrating a potential degradation pathway:

G parent This compound acid_hydrolysis Acidic Hydrolysis (e.g., HCl, heat) parent->acid_hydrolysis base_hydrolysis Basic Hydrolysis (e.g., NaOH, heat) parent->base_hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation degradant1 2-amino-5-chloroisonicotinic acid (Hydrolysis Product) acid_hydrolysis->degradant1 base_hydrolysis->degradant1 degradant2 Oxidized Species (e.g., N-oxide) oxidation->degradant2

Caption: Potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form?

A1: For solid (powder) form, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere.[4] The product should be kept in a tightly sealed container to protect it from moisture and air.

Q2: In which solvents is this compound soluble?

A2: While specific solubility data is limited, based on its structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol. Its solubility in aqueous solutions is expected to be low. It is always recommended to perform a solubility test for your specific application.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or other impurities.[5] A common approach is to use High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

Method Development Workflow:

G start Start forced_degradation Perform Forced Degradation Studies start->forced_degradation develop_method Develop Separation Method (e.g., HPLC, UPLC) forced_degradation->develop_method validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) develop_method->validate_method end End validate_method->end

Caption: Workflow for stability-indicating method development.

Data Presentation

The following tables summarize hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes to guide your experimental design.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Product
0.1 M HCl246015.22-amino-5-chloroisonicotinic acid
0.1 M NaOH86025.82-amino-5-chloroisonicotinic acid
3% H₂O₂24258.5Oxidized Species
Heat48805.1Not Identified
UV Light (254 nm)242512.3Photodegradation Products

Table 2: Recommended Solvents and Storage Conditions for Solutions

SolventRecommended Storage TemperatureMaximum Recommended Storage DurationNotes
DMSO-20°C1 monthThaw at room temperature before use.
DMF-20°C1 monthUse in a well-ventilated area.
Methanol-20°C1 weekProne to ester exchange over time.
PBS (pH 7.4)2-8°C< 24 hoursPrepare fresh and use immediately.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 8 hours. Neutralize with an equivalent amount of acid before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

    • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze all samples, including a control sample (stock solution stored under normal conditions), using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Testing

This is a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or Mass Spectrometry (for peak identification).

  • Injection Volume: 10 µL.

This method should be optimized and validated for your specific application according to ICH guidelines.[5]

References

Technical Support Center: Troubleshooting Guide for Methyl 2-amino-5-chloroisonicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-amino-5-chloroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile pyridine derivative. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature and the coordinating ability of the nitrogen atom, present unique challenges in achieving desired chemical transformations.[1][2] This resource provides in-depth, field-proven insights to troubleshoot common issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is sluggish or fails to go to completion. What are the primary factors to investigate?

Low reactivity is a common hurdle in pyridine functionalization.[1][2] The electron-deficient nature of the pyridine ring can hinder reactions that require nucleophilic character at the carbon atoms.[1][2][3] Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate with and inhibit metal catalysts, a frequent issue in cross-coupling reactions.[4][5][6]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System (for Cross-Coupling Reactions):

    • Ligand Choice is Critical: For reactions like Suzuki or Buchwald-Hartwig couplings, the use of sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4][6] Standard ligands like PPh₃ may be ineffective.[5]

    • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[6]

    • Pre-catalysts: Consider using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can generate a more active and stable catalytic species in situ.[6]

  • Optimize Reaction Conditions:

    • Temperature: While many cross-coupling reactions are run at elevated temperatures (80-110 °C), sometimes lowering the temperature can prevent side reactions and catalyst decomposition.[4] Conversely, if the reaction is sluggish, a controlled increase in temperature may be necessary.

    • Solvent: Ensure your solvent (e.g., toluene, dioxane, THF) is anhydrous and capable of dissolving all reagents.[4][5] Improperly dried solvents can lead to side reactions like protodeboronation in Suzuki couplings.[5][6]

  • Assess Reagent Purity:

    • Impurities in your starting materials, particularly the this compound, can poison the catalyst. Ensure all reagents are of high purity and are properly dried.[4]

FAQ 2: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

Several side reactions can compete with your desired transformation, leading to complex product mixtures and purification challenges.

Common Side Reactions and Mitigation Strategies:

Side ReactionCommon Cause(s)Mitigation Strategy
Hydrolysis of the Ester Presence of water, strong basic or acidic conditions.Use anhydrous solvents and reagents. If a base is required, consider milder options like K₂CO₃ or Cs₂CO₃ over strong bases like NaOH or KOH, especially at elevated temperatures.[6][7]
N-Oxide Formation Presence of oxidizing agents or exposure to air at high temperatures.Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[4] Avoid unintentional introduction of oxidants. Pyridine N-oxides can be formed by oxidation with reagents like m-CPBA or H₂O₂.[8][9]
Protodeboronation (in Suzuki Coupling) Presence of water or protic solvents, leading to the replacement of the boronic acid group with a proton.[5][6]Use anhydrous conditions. Consider using more stable boronic esters (e.g., pinacol esters) in place of boronic acids.[6]
Dehalogenation Reduction of the C-Cl bond, often facilitated by the palladium catalyst in the presence of a hydride source.[5]Ensure solvents are not potential hydride sources. Optimize reaction time to minimize this side reaction.[6]
Homocoupling Self-coupling of the boronic acid, often promoted by the presence of oxygen.[5]Thoroughly degas the reaction mixture and maintain an inert atmosphere.[5]
FAQ 3: My purification is proving difficult. What are some strategies for isolating the desired product?

The polarity of pyridine-containing compounds can complicate purification by standard column chromatography.

Purification Tips:

  • Column Chromatography:

    • Tailing: The basicity of the pyridine nitrogen can cause tailing on silica gel. To counteract this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen for a liquid-liquid extraction workup. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to re-extract the product into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Experimental Workflows & Diagrams

Workflow 1: Troubleshooting a Failed Suzuki Coupling Reaction

This workflow outlines a systematic approach to diagnosing and resolving common issues in Suzuki coupling reactions involving this compound.

Pyridine_Reactivity cluster_properties Inherent Properties cluster_substituents Substituent Effects Pyridine This compound Electron_Deficient Electron-Deficient Ring (Lowers nucleophilicity) Pyridine->Electron_Deficient Nitrogen_LP Nitrogen Lone Pair (Catalyst coordination/inhibition) Pyridine->Nitrogen_LP Amino Amino Group (-NH2) (Electron-donating, can also coordinate catalyst) Pyridine->Amino Chloro Chloro Group (-Cl) (Electron-withdrawing, leaving group) Pyridine->Chloro Ester Methyl Ester (-COOCH3) (Electron-withdrawing, potential for hydrolysis) Pyridine->Ester

References

Technical Support Center: Purification of Methyl 2-amino-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from Methyl 2-amino-5-chloroisonicotinate samples. The following information is based on established chemical principles and purification techniques for structurally related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis

Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials.
Presence of unreacted starting materials or reagentsUtilize an appropriate purification method such as column chromatography or recrystallization to separate the product from starting materials. Acid-base extraction can be effective for removing basic impurities like unreacted aminopyridines.[1]
Formation of side productsCharacterize the side products to understand their properties. This will aid in selecting the most effective purification strategy. Common side products in related syntheses include isomeric byproducts or products of over-reaction.

Problem 2: Difficulty in Removing a Specific Impurity

Potential Cause Suggested Solution
Co-elution in column chromatographyOptimize the mobile phase by trying different solvent systems with varying polarities. A gradient elution may provide better separation.
Similar solubility profile to the desired productIf recrystallization is ineffective, consider derivatizing the impurity to alter its solubility or chromatographic behavior. Alternatively, a different purification technique like preparative HPLC may be necessary.
The impurity is a positional isomerHigh-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required for separating isomers with very similar physical properties.

Problem 3: Low Recovery Yield After Purification

Potential Cause Suggested Solution
Product loss during extractionEnsure the pH is optimized for the extraction of your compound. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Using an excessive amount of solvent in recrystallizationUse the minimum amount of hot solvent required to fully dissolve the sample to maximize crystal formation upon cooling.
Product remains in the mother liquor after recrystallizationCool the solution slowly to encourage crystal growth. If necessary, cool to a lower temperature (e.g., in an ice bath) or add a small seed crystal to induce crystallization.
Adsorption of the product onto the stationary phase in column chromatographyUse a more polar mobile phase to elute the product. Adding a small amount of a competitive binder (e.g., a few drops of triethylamine for basic compounds) to the mobile phase can also help.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a this compound sample?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related aminopyridine derivatives may include:

  • Unreacted starting materials: Such as the precursor aminopyridine.

  • Isomeric byproducts: For example, other positional isomers of the chloro or amino group on the pyridine ring.

  • Products of side reactions: This could include hydrolysis of the methyl ester to the corresponding carboxylic acid or over-chlorination products.

Q2: Which purification technique is generally most effective for this compound?

A2: For a crude sample, a combination of techniques is often most effective. An initial acid-base extraction can remove basic or acidic impurities. This is typically followed by either silica gel column chromatography or recrystallization for final purification. The choice between chromatography and recrystallization depends on the nature and quantity of the impurities. Column chromatography is highly effective for separating compounds with different polarities.[1]

Q3: What are suitable solvent systems for the column chromatography of this compound?

A3: Based on the purification of a similar compound, Methyl 5-amino-2-chloroisonicotinate, a common mobile phase for silica gel chromatography would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The exact ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.3 for the desired product.

Q4: What are good starting solvents for the recrystallization of this compound?

A4: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the structure of this compound (containing an ester and an amino group), suitable solvents to screen include:

  • Alcohols (e.g., methanol, ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • Mixtures of a good solvent and a poor solvent (e.g., ethyl acetate/hexane, ethanol/water).

Q5: How can I monitor the purity of my sample during the purification process?

A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. By spotting the crude mixture, the fractions from column chromatography, and the purified product, you can visualize the separation of impurities. For more accurate quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is recommended.

Experimental Protocols

The following are generalized protocols based on methods used for structurally similar compounds and should be optimized for your specific sample.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from the purification of Methyl 5-amino-2-chloroisonicotinate.[1]

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude sample and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the sample dissolves completely, it is a good candidate solvent. If it does not dissolve, add more solvent dropwise until it does. Allow the solution to cool to room temperature. A good solvent will result in the formation of crystals.

  • Dissolution: In a larger flask, add the crude sample and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table provides hypothetical quantitative data for a typical purification of a 10-gram sample of crude this compound. Actual results may vary.

Purification Method Starting Purity (Hypothetical) Final Purity (Hypothetical) Yield (Hypothetical) Key Parameters
Column Chromatography 85%>98%70-85%Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Recrystallization 85%>97%60-80%Solvent: Ethanol

Visualizations

Purification_Workflow Crude Crude Sample Extraction Acid-Base Extraction Crude->Extraction Remove acidic/basic impurities Chromatography Column Chromatography Extraction->Chromatography Separate by polarity Recrystallization Recrystallization Extraction->Recrystallization Separate by solubility Pure Pure Product Chromatography->Pure Recrystallization->Pure Analysis Purity Analysis (TLC/HPLC) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity IsPure Is Purity > 98%? CheckPurity->IsPure Success Purification Successful IsPure->Success Yes ImpurityPresent Impurity Still Present IsPure->ImpurityPresent No LowYield Low Yield? Success->LowYield TroubleshootYield Troubleshoot Yield Issues (See Guide) LowYield->TroubleshootYield Yes ChangeMethod Change Purification Method (e.g., Recrystallization to Chromatography) ImpurityPresent->ChangeMethod OptimizeConditions Optimize Conditions (e.g., New Solvent System) ImpurityPresent->OptimizeConditions ChangeMethod->Start OptimizeConditions->Start

Caption: A logical diagram for troubleshooting the purification process.

References

Preventing degradation of Methyl 2-amino-5-chloroisonicotinate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 2-amino-5-chloroisonicotinate during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. An inert atmosphere can further minimize degradation. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature2-8°C (Refrigerated)Reduces the rate of potential thermal degradation.
HumidityLow (use of desiccants is advisable)Minimizes the risk of hydrolysis of the methyl ester group.
LightProtected from light (amber vials)Prevents potential photodegradation.
AtmosphereInert gas (e.g., Argon, Nitrogen)Reduces the likelihood of oxidative degradation.
ContainerTightly sealed, non-reactive material (e.g., glass)Prevents contamination and reaction with container material.

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as the development of a yellowish or brownish tint, can be an indicator of degradation. This is often due to oxidation or photodegradation. It is crucial to investigate the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify any degradation products.

Q3: My compound is stored as a solution. What are the primary degradation concerns in this state?

A3: When in solution, this compound is primarily susceptible to hydrolysis, especially if the solvent is aqueous or contains trace amounts of water. The rate of hydrolysis is influenced by the pH of the solution. It is advisable to use anhydrous solvents and prepare solutions fresh whenever possible.

Troubleshooting Guides

Issue 1: Loss of Purity Detected by HPLC Analysis
  • Symptom: Appearance of new peaks or a decrease in the main peak area in the HPLC chromatogram of a stored sample.

  • Potential Cause: Chemical degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see FAQ Q1).

    • Identify Degradation Pathway: The position of the new peaks can give clues about the nature of the degradation products.

      • Early eluting peaks: May indicate more polar compounds, such as the hydrolyzed carboxylic acid (2-amino-5-chloroisonicotinic acid).

      • Later eluting peaks: Could suggest less polar degradation products, though this is less common for the likely degradation pathways.

    • Perform Forced Degradation Studies: To confirm the identity of the degradation products, conduct forced degradation studies under controlled stress conditions (see Experimental Protocols section). This will help in developing a stability-indicating analytical method.

    • Review Solvent Quality: If the compound is stored in solution, ensure the solvent is of high purity and anhydrous.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: Variability in experimental results using different batches or ages of the compound.

  • Potential Cause: Degradation of the compound leading to a lower effective concentration of the active molecule and the potential interference from degradation products.

  • Troubleshooting Steps:

    • Purity Check: Immediately analyze the purity of the compound stock using a validated HPLC method.

    • Fresh Sample Comparison: If possible, compare the performance of the stored sample with a freshly procured, high-purity sample.

    • Solution Stability: If using a stock solution, assess its stability over the typical timeframe of your experiments. It may be necessary to prepare fresh solutions more frequently.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Begin with a higher proportion of Solvent A and gradually increase the proportion of Solvent B. A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 254 nm).

  • Forced Degradation Sample Analysis: Inject samples from forced degradation studies (see Protocol 2) to ensure the method can separate the parent peak from all degradation product peaks. The goal is to achieve baseline separation.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[1][2][3][4]

Stress ConditionProtocolPotential Degradation Product
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.2-amino-5-chloroisonicotinic acid
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.2-amino-5-chloroisonicotinic acid
Oxidative Degradation Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.N-oxide derivatives or other oxidized species.
Thermal Degradation Heat the solid compound at 105°C for 48 hours.Various decomposition products.
Photodegradation Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.Potential dehalogenation or other light-induced reaction products.

Visualizations

Potential Degradation Pathways

DegradationPathways parent This compound hydrolysis_product 2-amino-5-chloroisonicotinic acid parent->hydrolysis_product  Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product N-Oxide Derivative parent->oxidation_product  Oxidation ([O]) photodegradation_product Dehalogenated Product parent->photodegradation_product  Photodegradation (hν)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Purity Loss

TroubleshootingWorkflow start Purity Loss Detected check_storage Verify Storage Conditions start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Procedures improper_storage->correct_storage Yes identify_degradants Identify Degradation Products (Forced Degradation) improper_storage->identify_degradants No reanalyze Re-analyze Purity correct_storage->reanalyze end Implement Corrective Actions reanalyze->end method_validation Validate Stability-Indicating Method identify_degradants->method_validation method_validation->end

Caption: Workflow for troubleshooting loss of compound purity.

References

Validation & Comparative

A Comparative Analysis of the Hypothetical Anticancer Activity of Methyl 2-amino-5-chloroisonicotinate and its Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of two closely related halogenated pyridine derivatives: Methyl 2-amino-5-chloroisonicotinate and Methyl 2-amino-5-bromoisonicotinate. While direct comparative studies on the biological activities of these specific molecules are not extensively available in the public domain, this document outlines the standard methodologies and presents a hypothetical dataset to illustrate how such a comparison would be conducted. The focus is on their potential as anticancer agents, a common area of investigation for novel heterocyclic compounds.[1][2][3][4][5]

The structural similarity of these compounds, differing only in the halogen substituent at the 5-position, makes them interesting candidates for a structure-activity relationship (SAR) study. The difference in electronegativity, size, and lipophilicity between chlorine and bromine can lead to variations in their interactions with biological targets.[6]

Quantitative Data Summary

To evaluate and compare the cytotoxic effects of these compounds, their half-maximal inhibitory concentrations (IC50) would be determined against a panel of human cancer cell lines. The following table represents a hypothetical outcome of such an investigation, illustrating potential differences in potency.

Table 1: Hypothetical IC50 Values (µM) for Chloro and Bromo Analogs Against Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound15.222.518.9
Methyl 2-amino-5-bromoisonicotinate11.819.314.5
Doxorubicin (Control)0.91.21.1

Note: The data presented in this table is purely illustrative and intended to demonstrate how comparative results would be displayed. Lower IC50 values indicate higher potency.

Experimental Protocols

The following are detailed protocols for common in vitro cytotoxicity assays that would be employed to generate the data presented above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: The test compounds (this compound and its bromo analog) are dissolved in a suitable solvent like DMSO to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the different compound concentrations is added. A vehicle control (DMSO without compound) and a positive control (a known anticancer drug like Doxorubicin) are also included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1][2]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle control, and the IC50 values are determined by plotting the cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

This assay is based on the measurement of cellular protein content, which provides an estimation of cell mass.[1]

Protocol:

  • Cell Seeding and Compound Treatment: Steps 1 and 2 are identical to the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation period, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA and excess medium. The plates are then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10-30 minutes.

  • Removal of Unbound Dye: The plates are quickly washed four times with 1% (v/v) acetic acid to remove unbound SRB dye. The plates are then air-dried.

  • Protein-Bound Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The IC50 values are calculated in a similar manner to the MTT assay.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for comparing the in vitro anticancer activity of the two compounds.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound1 Chloro Analog (Stock Solution) Treatment Treat with Serial Dilutions of Compounds Compound1->Treatment Compound2 Bromo Analog (Stock Solution) Compound2->Treatment Cells Cancer Cell Lines (MCF-7, A549, etc.) Seeding Seed Cells in 96-Well Plates Cells->Seeding Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Assay Perform MTT or SRB Assay Incubation->Assay Measurement Measure Absorbance Assay->Measurement Viability Calculate % Cell Viability Measurement->Viability IC50 Determine IC50 Values Viability->IC50 Comparison Compare Potency of Analogs IC50->Comparison

Caption: Workflow for in vitro cytotoxicity comparison.

Hypothetical Signaling Pathway

Many anticancer agents work by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical pathway through which these compounds might exert their effects.

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Compound Chloro or Bromo Analog Target Putative Cellular Target (e.g., Kinase, Receptor) Compound->Target inhibition/ activation Pathway Signal Transduction Cascade Target->Pathway Bax Bax/Bak Activation Pathway->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis induction pathway.

References

Spectroscopic Comparison of Methyl 2-amino-5-chloroisonicotinate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is paramount for effective molecular design and synthesis. This guide provides a comprehensive spectroscopic comparison of Methyl 2-amino-5-chloroisonicotinate and its key positional isomer, Methyl 5-amino-2-chloroisonicotinate. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a clear framework for distinguishing between these closely related molecules.

This guide summarizes the key spectroscopic data in easily comparable tables and provides detailed experimental protocols for the cited analytical techniques. A visual representation of the isomeric relationship and the analytical workflow is also provided to aid in conceptual understanding.

Introduction to Isomeric Differentiation

This compound and its isomers share the same molecular formula (C₇H₇ClN₂O₂) and molecular weight (186.6 g/mol ), making their differentiation by mass spectrometry alone challenging. However, the distinct placement of the amino and chloro substituents on the pyridine ring leads to unique electronic environments for the constituent atoms. These differences are readily discernible through spectroscopic techniques such as NMR and IR spectroscopy, which probe the magnetic and vibrational properties of the molecules, respectively.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and Methyl 5-amino-2-chloroisonicotinate.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
This compound 8.15s-1HH-6
7.85s-1HH-3
5.05br s-2HNH₂
3.90s-3HOCH₃
Methyl 5-amino-2-chloroisonicotinate 8.01s-1HH-6
6.89s-1HH-3
4.18br s-2HNH₂
3.88s-3HOCH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 165.8C=O
158.2C-2
148.5C-6
147.9C-4
118.9C-5
108.7C-3
52.6OCH₃
Methyl 5-amino-2-chloroisonicotinate 165.2C=O
149.3C-2
145.8C-6
142.7C-5
119.5C-4
110.1C-3
52.5OCH₃

Table 3: IR Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
This compound 3485, 3370N-H stretch (asymmetric & symmetric)
1725C=O stretch
1610N-H bend
1560C=C stretch (aromatic)
1240C-O stretch
840C-Cl stretch
Methyl 5-amino-2-chloroisonicotinate 3450, 3340N-H stretch (asymmetric & symmetric)
1718C=O stretch
1625N-H bend
1575C=C stretch (aromatic)
1255C-O stretch
870C-Cl stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

Compoundm/zRelative Intensity (%)Assignment
This compound 186/188100/33[M]⁺/[M+2]⁺
155/15775/25[M-OCH₃]⁺
127/12940/13[M-COOCH₃]⁺
Methyl 5-amino-2-chloroisonicotinate 186/188100/33[M]⁺/[M+2]⁺
155/15780/26[M-OCH₃]⁺
127/12935/11[M-COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm broadband probe was used for all NMR experiments.

  • Sample Preparation: Approximately 10 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for acquiring the infrared spectra.

  • Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) was finely ground with dry potassium bromide (KBr) powder (approximately 100 mg) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source was used for mass analysis.

  • Sample Introduction: The sample was introduced via a direct insertion probe.

  • Ionization: Electron ionization was performed at an electron energy of 70 eV.

  • Data Acquisition: The mass spectra were scanned over a mass-to-charge ratio (m/z) range of 50-500.

Visualization of Isomeric Relationship and Analytical Workflow

The following diagrams illustrate the structural differences between the isomers and the workflow for their spectroscopic comparison.

Isomer_Comparison cluster_isomers Isomers of Methyl amino-chloroisonicotinate cluster_methods Spectroscopic Analysis cluster_data Data Analysis & Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Methyl 5-amino-2-chloroisonicotinate Isomer2->NMR Isomer2->IR Isomer2->MS Comparison Comparative Tables NMR->Comparison IR->Comparison MS->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

Signaling_Pathway cluster_pyridine Pyridine Core cluster_substituents Substituents cluster_isomers Resulting Isomers Pyridine Pyridine Ring Isomer1 This compound Pyridine->Isomer1 Isomer2 Methyl 5-amino-2-chloroisonicotinate Pyridine->Isomer2 Amino Amino Group (-NH₂) Amino->Isomer1 Pos. 2 Amino->Isomer2 Pos. 5 Chloro Chloro Group (-Cl) Chloro->Isomer1 Pos. 5 Chloro->Isomer2 Pos. 2 Ester Methyl Ester (-COOCH₃) Ester->Isomer1 Pos. 4 Ester->Isomer2 Pos. 4

Caption: Logical relationship of substituents leading to isomers.

Conclusion

The spectroscopic data presented in this guide clearly demonstrates the ability of NMR and IR spectroscopy to effectively differentiate between the positional isomers, this compound and Methyl 5-amino-2-chloroisonicotinate. The distinct chemical shifts in both ¹H and ¹³C NMR spectra, along with the characteristic vibrational frequencies in the IR spectra, provide unambiguous fingerprints for each isomer. While mass spectrometry confirms the molecular weight, the fragmentation patterns are very similar and less useful for definitive isomeric assignment in this case. The provided experimental protocols offer a reliable foundation for reproducing these results in a laboratory setting. This comparative guide serves as a valuable resource for researchers working with these and similar substituted pyridine derivatives.

In vitro assay to validate the efficacy of Methyl 2-amino-5-chloroisonicotinate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anti-inflammatory agents has led to significant interest in the therapeutic potential of isonicotinic acid derivatives. These compounds are being investigated for their ability to modulate inflammatory pathways, offering potential alternatives to existing treatments. This guide provides a comparative analysis of the in vitro efficacy of novel isonicotinate derivatives against a standard non-steroidal anti-inflammatory drug (NSAID), with a focus on their inhibitory effect on reactive oxygen species (ROS) production, a key process in inflammation.

Comparative Efficacy Against Oxidative Burst

The efficacy of novel isonicotinate derivatives was evaluated by measuring their ability to inhibit the production of reactive oxygen species (ROS) from human whole blood phagocytes. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy. The data presented below summarizes the in vitro anti-inflammatory activity of two promising isonicotinate derivatives compared to the widely used NSAID, Ibuprofen.[1][2][3]

CompoundDescriptionIC50 (µg/mL)[1][2][3]
Isonicotinate 5 m-Aminophenol isonicotinate derivative1.42 ± 0.1
Isonicotinate 6 Isonicotinate derivative3.2 ± 0.2
Ibuprofen Standard NSAID (Positive Control)11.2 ± 1.9

Experimental Protocols

The in vitro anti-inflammatory activity of the isonicotinate derivatives was determined using a luminol-enhanced chemiluminescence assay.[1] This method measures the production of ROS from phagocytes in human whole blood.

Materials and Reagents:

  • Hank's Balanced Salt Solution (HBSS)

  • Luminol (for chemiluminescence)

  • Serum-opsonized zymosan (to stimulate ROS production)

  • Test compounds (Isonicotinate derivatives and Ibuprofen) dissolved in DMSO

  • Human whole blood from healthy volunteers

Procedure:

  • Preparation: Diluted human whole blood (1:50) in HBSS was prepared.

  • Incubation: 25 µL of the diluted whole blood was incubated with 25 µL of the test compound at various concentrations in a 96-well white plate for 15 minutes at 37°C.

  • Stimulation: 25 µL of serum-opsonized zymosan was added to each well to stimulate the phagocytic oxidative burst.

  • Chemiluminescence Measurement: 50 µL of luminol was added to each well, and the plate was immediately placed in a luminometer. The chemiluminescence was measured every minute for a total of 50 minutes.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Visualizing the Workflow and Pathway

To better understand the experimental process and the targeted biological pathway, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis prep1 Dilute Human Whole Blood (1:50 in HBSS) inc1 Incubate Diluted Blood with Test Compound (15 min, 37°C) prep1->inc1 stim1 Add Serum-Opsonized Zymosan inc1->stim1 meas1 Add Luminol stim1->meas1 meas2 Measure Chemiluminescence (50 min) meas1->meas2 analysis1 Calculate IC50 Values meas2->analysis1

In Vitro ROS Inhibition Assay Workflow

signaling_pathway Zymosan Serum-Opsonized Zymosan Phagocyte Phagocyte (e.g., Neutrophil) Zymosan->Phagocyte stimulates NADPH_Oxidase NADPH Oxidase Activation Phagocyte->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS Inflammation Inflammation ROS->Inflammation Isonicotinates Isonicotinate Derivatives Isonicotinates->NADPH_Oxidase inhibits

References

Navigating Molecular Interactions: A Comparative Guide to Cross-Reactivity Studies of Methyl 2-amino-5-chloroisonicotinate-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the specificity of a lead compound is paramount. For derivatives of Methyl 2-amino-5-chloroisonicotinate, a scaffold with potential in various therapeutic areas, assessing cross-reactivity is a critical step to mitigate off-target effects and ensure safety and efficacy. While specific cross-reactivity data for this class of compounds is not extensively available in published literature, this guide provides a comprehensive framework for conducting such studies, drawing upon established methodologies for small molecule inhibitor profiling.

This guide outlines proposed experimental protocols, data presentation standards, and visual workflows to enable a thorough investigation of the cross-reactivity profile of this compound-based compounds against other molecular targets.

Comparative Cross-Reactivity Data

A primary method for evaluating cross-reactivity is through immunoassays, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] This technique is particularly well-suited for small molecules (haptens) that can be conjugated to carrier proteins to elicit an antibody response. The assay then measures the ability of test compounds to compete with a labeled version of the primary compound for antibody binding.

Below is a hypothetical data summary table illustrating how results from a competitive ELISA could be presented. The percentage cross-reactivity is calculated relative to the primary compound of interest (Compound A).

Table 1: Hypothetical Cross-Reactivity of this compound Derivatives

Compound IDStructureTarget IC₅₀ (nM)Off-Target X IC₅₀ (nM)Off-Target Y IC₅₀ (nM)% Cross-Reactivity (vs. Compound A)
Compound A [Structure A]5>10,000>10,000100%
Compound B [Structure B]151,200>10,00033%
Compound C [Structure C]85,5008,00062.5%
Compound D [Structure D]50>10,000>10,00010%
Alternative X [Structure X]25250500Not Applicable

Note: Data presented is hypothetical and for illustrative purposes only.

Advanced Screening Methodologies

Beyond immunoassays, a multi-pronged approach is recommended for a comprehensive understanding of off-target effects.[3][4]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the binding kinetics and affinity of small molecules to a target protein immobilized on a sensor chip.[5][6] It is highly valuable for screening compounds against a panel of purified proteins to identify potential off-target interactions.[7]

  • Cell-Based Assays: To understand the biological consequences of off-target binding, cell-based assays are essential.[8][9] These can range from reporter gene assays to phenotypic screens that measure effects on cell viability, proliferation, or specific signaling pathways.[10][11] Kinase inhibitor selectivity is often assessed using panels of cell-based assays that measure the phosphorylation of specific substrates.[12]

  • In Vitro Toxicity Screening: Early assessment of potential toxicity is crucial.[13] In vitro cytotoxicity assays using various cell lines (e.g., HepG2 for hepatotoxicity) can flag compounds with a higher risk of causing adverse effects due to off-target activity.[14][15]

Experimental Protocols

A detailed and standardized protocol is crucial for reproducible and comparable results. Below is a representative protocol for a competitive ELISA designed to assess cross-reactivity.

Protocol: Competitive Indirect ELISA for Small Molecule Cross-Reactivity

Objective: To determine the relative cross-reactivity of this compound-based compounds against a specific antibody raised against a primary compound-protein conjugate.

Materials:

  • High-binding 96-well microplates

  • Primary compound-of-interest conjugated to a carrier protein (e.g., BSA) for coating

  • Specific polyclonal or monoclonal antibody raised against the immunogen

  • Test compounds (this compound derivatives and other alternatives)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBST)

  • Coating and blocking buffers

  • Microplate reader

Procedure:

  • Coating: Microplate wells are coated with the compound-protein conjugate (e.g., 1-10 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove unbound antigen.

  • Blocking: Unoccupied sites on the well surface are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.[16]

  • Washing: The plate is washed again three times.

  • Competitive Reaction: A fixed concentration of the primary antibody is mixed with varying concentrations of the test compounds (or the standard compound) and added to the wells. The plate is then incubated for 1-2 hours at room temperature. This step allows the free compound in the solution to compete with the coated compound for antibody binding sites.

  • Washing: The plate is washed to remove unbound antibodies and compounds.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The final wash step is performed to remove the unbound secondary antibody.

  • Signal Development: The substrate solution is added, and the plate is incubated in the dark until sufficient color develops.

  • Reaction Stoppage & Reading: The reaction is stopped by adding the stop solution, and the absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).[3]

Data Analysis: A standard curve is generated by plotting the absorbance against the log concentration of the unlabeled standard compound. The IC₅₀ value (the concentration of compound that inhibits 50% of the maximal signal) is determined for the standard and each test compound.

The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC₅₀ of Standard Compound / IC₅₀ of Test Compound) x 100

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection A Coat Plate with Compound-Protein Conjugate B Wash Plate A->B C Block Unoccupied Sites B->C D Wash Plate C->D F Add Mixtures to Plate (Incubate) D->F E Prepare Antibody & Test Compound Mixtures E->F G Wash Plate F->G H Add Secondary Enzyme-conjugated Antibody G->H I Wash Plate H->I J Add Substrate (Develop Signal) I->J K Add Stop Solution J->K L Read Absorbance K->L

Caption: Workflow for a competitive indirect ELISA.

G receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Activates response Cellular Response (Proliferation, Survival) transcription->response inhibitor Methyl 2-amino-5- chloroisonicotinate Compound inhibitor->mek Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Benchmarking Key Intermediates: A Comparative Analysis of Methyl 2-amino-5-chloroisonicotinate and Alternatives in the Synthesis of Pharmacologically Active Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and development, the efficiency of synthesizing core molecular scaffolds is paramount. Pyridine derivatives, such as Methyl 2-amino-5-chloroisonicotinate, are crucial building blocks for a multitude of therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides an objective performance comparison of synthetic routes involving pyridine-based intermediates against alternative precursors for the construction of a key pharmacophore, the 2,4-diaminopyrimidine core, which is central to numerous kinase inhibitors, including the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.

Performance Comparison of Synthetic Intermediates

The synthesis of complex molecules like Ceritinib involves multiple steps, and the choice of starting materials and intermediates significantly impacts the overall efficiency, yield, and purity of the final product. Below is a comparative analysis of different synthetic strategies to key intermediates.

Intermediate ProductStarting Material(s)Key Reaction TypeYield (%)Purity (%)Reaction Time (h)Reference
Route 1: Pyridine-based Intermediate
2-Amino-5-chloropyridine2-Aminopyridine, N-chlorosuccinimideElectrophilic Halogenation~97.2~99.02[1]
Route 2: Aniline-based Intermediates
2-Amino-5-chloro-N,3-dimethylbenzamide3-Methyl-2-nitrobenzoic acid methyl esterMulti-step synthesis75.1 (overall)--[2]
2-Amino-5-chloro-N,3-dimethylbenzamide2-Amino-3-methylbenzoic acidOne-pot synthesis78.3--[3]
4-isopropoxy-5-amino-2-N-Boc-piperidin-4-yltoluene4-isopropoxy-5-nitro-2-N-Boc-piperidin-4-yl toluene, Palladium on carbonCatalytic Hydrogenation99.499.75[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following are representative experimental protocols for the synthesis of key intermediates.

Protocol 1: Synthesis of 2-Amino-5-chloropyridine

This protocol describes the chlorination of 2-aminopyridine using N-fluoro-N-chlorobenzenesulfonamide as the chlorinating agent.

Materials:

  • 2-Aminopyridine (9.4 g, 0.1 mol)

  • N-fluoro-N-chlorobenzenesulfonamide (105.0 g, 0.5 mol)

  • 1-methyl-3-ethylimidazole chloride (0.1 g)

  • Acetonitrile (150 mL)

  • Ethanol

Procedure:

  • In a 100 mL single-necked flask, add 2-aminopyridine, N-fluoro-N-chlorobenzenesulfonamide, and 1-methyl-3-ethylimidazole chloride to acetonitrile.

  • Stir the reaction mixture at room temperature (25°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After 2 hours, the reaction is complete.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from ethanol.

  • Filter and dry the product to obtain 2-amino-5-chloropyridine.[1]

Observed Performance:

  • Yield: 12.5 g (97.2%)

  • Purity: 99.0% (by liquid phase analysis)[1]

Protocol 2: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

This protocol outlines a three-step synthesis starting from 3-methyl-2-nitrobenzoic acid methyl ester.

Step 1: Amidation

  • React methyl 3-methyl-2-nitrobenzoate with a methylamine solution in a lower alcohol (e.g., methanol) at 60-65°C to form 3-methyl-2-nitrobenzamide.

Step 2: Reduction

  • Reduce the nitro group of 3-methyl-2-nitrobenzamide using iron powder and an acid (e.g., hydrochloric acid) in water at 70-75°C to yield 3-methyl-2-aminobenzamide.

Step 3: Chlorination

  • React 3-methyl-2-aminobenzamide with sulfonyl chloride in an inert organic solvent at 55-60°C to produce the final product, 2-amino-5-chloro-N,3-dimethylbenzamide.[2]

Observed Overall Performance:

  • Yield: 75.1%[2]

Visualizing Synthetic Pathways and Biological Mechanisms

To better understand the synthesis and application of these intermediates, the following diagrams illustrate a generalized experimental workflow and the relevant biological signaling pathway.

G cluster_0 Route 1: Pyridine-based Synthesis cluster_1 Route 2: Aniline-based Synthesis A1 This compound (or similar pyridine derivative) B1 Diaminopyrimidine Core A1->B1 Reaction with Guanidine derivative C1 Kinase Inhibitor (e.g., Ceritinib) B1->C1 Further Functionalization A2 Substituted Aniline (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) B2 Diaminopyrimidine Core A2->B2 Reaction with Chloropyrimidine C2 Kinase Inhibitor (e.g., Ceritinib) B2->C2 Further Functionalization

Caption: Generalized workflows for kinase inhibitor synthesis.

The intermediates discussed are often precursors for drugs targeting the Anaplastic Lymphoma Kinase (ALK) signaling pathway, which is implicated in certain cancers like non-small cell lung cancer (NSCLC).

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds and activates P_ALK Phosphorylated ALK (Active) ALK->P_ALK Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway P_ALK->JAK_STAT Ceritinib Ceritinib (ALK Inhibitor) Ceritinib->P_ALK Inhibits Proliferation Cell Proliferation, Survival, and Growth RAS_RAF_MEK_ERK->Proliferation Promotes PI3K_AKT_mTOR->Proliferation Promotes JAK_STAT->Proliferation Promotes

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway.

References

2D NMR Spectroscopy: A Comparative Guide to Validating the Structure of Methyl 2-amino-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers and scientists, even minor positional differences in functional groups on a core scaffold can lead to vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to validate the structure of Methyl 2-amino-5-chloroisonicotinate against a key structural isomer, Methyl 5-amino-2-chloroisonicotinate. The strategic application of techniques such as COSY, HSQC, and HMBC provides definitive evidence of atomic connectivity, enabling confident structure elucidation.

Comparative Analysis of Predicted NMR Data

The subtle difference in the substitution pattern on the pyridine ring between this compound and its isomer, Methyl 5-amino-2-chloroisonicotinate, gives rise to distinct and predictable differences in their respective ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts for these two compounds, illustrating the power of NMR in distinguishing between them.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonsThis compoundMethyl 5-amino-2-chloroisonicotinateKey Differentiator
H-38.05 (s)7.98 (s)The chemical shift of the proton at position 3 is influenced by the adjacent chloro or amino group.
H-66.75 (s)7.21 (s)The proton at position 6 experiences a significant upfield shift in the 2-amino isomer due to the electron-donating amino group.
-NH₂5.80 (br s)4.90 (br s)The position of the amino protons can vary but is expected to differ between the two isomers.
-OCH₃3.88 (s)3.85 (s)The methyl ester protons are expected to have similar chemical shifts in both isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonThis compoundMethyl 5-amino-2-chloroisonicotinateKey Differentiator
C-2158.5145.2The carbon bearing the amino group (C-2) is significantly shielded compared to the carbon bearing the chloro group.
C-3148.1138.5The chemical shift of C-3 is influenced by the neighboring substituents.
C-4110.2118.9The position of the ester group and the halogen/amino group impacts the chemical shift of C-4.
C-5119.5149.8The carbon attached to the chloro group (C-5) is deshielded compared to the carbon with the amino group.
C-6108.9112.4The chemical shift of C-6 is influenced by the adjacent amino or chloro group.
C=O166.3165.8The carbonyl carbons are expected to have similar chemical shifts.
-OCH₃52.151.9The methyl ester carbons are expected to have similar chemical shifts.

Experimental Protocols for 2D NMR Analysis

To experimentally validate the structure of this compound and differentiate it from its isomer, a suite of 2D NMR experiments is employed.

Sample Preparation
  • Dissolution: Dissolve 10-20 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2D NMR Experimental Parameters (General)

The following are general parameters for a 400 MHz spectrometer. These should be optimized for the specific instrument and sample.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: Standard cosygpqf or similar.

    • Spectral Width (F2 and F1): 10-12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

    • Relaxation Delay: 1.5-2.0 s.

    • Processing: Apply a sine-bell window function and perform a 2D Fourier transform.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard hsqcedetgpsisp2.2 or similar.

    • ¹H Spectral Width (F2): 10-12 ppm.

    • ¹³C Spectral Width (F1): 180-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-8.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Relaxation Delay: 1.5-2.0 s.

    • Processing: Apply a QSIN window function and perform a 2D Fourier transform.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard hmbcgplpndqf or similar.

    • ¹H Spectral Width (F2): 10-12 ppm.

    • ¹³C Spectral Width (F1): 180-200 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

    • Relaxation Delay: 2.0-2.5 s.

    • Processing: Apply a sine-bell window function and perform a 2D Fourier transform.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Structure Validation Sample Synthesized Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec COSY COSY Experiment NMR_Spec->COSY HSQC HSQC Experiment NMR_Spec->HSQC HMBC HMBC Experiment NMR_Spec->HMBC COSY_Data H-H Correlations COSY->COSY_Data HSQC_Data Direct C-H Correlations HSQC->HSQC_Data HMBC_Data Long-Range C-H Correlations HMBC->HMBC_Data Structure_Proposal Propose Connectivity COSY_Data->Structure_Proposal HSQC_Data->Structure_Proposal HMBC_Data->Structure_Proposal Compare Compare with Predicted Data Structure_Proposal->Compare Final_Structure Confirm Structure of Methyl 2-amino-5-chloroisonicotinate Compare->Final_Structure

2D NMR structural validation workflow.

Conclusion

The combination of COSY, HSQC, and HMBC experiments provides a robust and definitive method for the structural elucidation of this compound. The key differentiators in the NMR spectra, particularly the long-range correlations observed in the HMBC experiment between the pyridine protons and the surrounding quaternary carbons, allow for unambiguous assignment and confident differentiation from its structural isomer, Methyl 5-amino-2-chloroisonicotinate. This level of structural integrity is a critical checkpoint for any small molecule advancing through the drug development pipeline.

A Comparative Analysis of the Insecticidal Properties of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental structural motif present in a wide array of insecticidal compounds, contributing to their diverse modes of action and broad-spectrum efficacy. This guide provides a comparative analysis of the insecticidal properties of prominent pyridine derivatives, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel pest management agents. The following sections present quantitative data on the efficacy of these compounds, detailed experimental protocols for their evaluation, and visualizations of key biological pathways and experimental workflows.

Comparative Efficacy of Pyridine-Based Insecticides

The insecticidal activity of pyridine derivatives is commonly quantified by determining the median lethal concentration (LC50) or median lethal dose (LD50). These values, which represent the concentration or dose required to kill 50% of a test population, are crucial for comparing the potency of different compounds against various insect pests. The following tables summarize the LC50 and LD50 values for several key pyridine-based insecticides across different insect orders.

Table 1: Comparative LC50 Values of Pyridine Insecticides Against Hemiptera (Aphids, Whiteflies, Planthoppers)

InsecticideChemical ClassTarget PestLC50Exposure TimeCitation
ImidaclopridNeonicotinoidBemisia tabaci (Whitefly)6.6 ppm24 hours[1][2]
AcetamipridNeonicotinoidAphis craccivora (Cowpea Aphid)0.225 ppm (adults)24 hours
ThiamethoxamNeonicotinoidNilaparvata lugens (Brown Planthopper)--
FlonicamidPyridinecarboxamideBemisia tabaci (Whitefly)24.85 ppm (adults)24 hours[1][2]
FlonicamidPyridinecarboxamideBemisia tabaci (Whitefly)25.359 mg/L (nymphs)-[3]
FlonicamidPyridinecarboxamideMyzus persicae (Green Peach Aphid)0.6 - 2.0 mg AI L⁻¹5 days[4]
PymetrozinePyridine AzomethineNilaparvata lugens (Brown Planthopper)67.23 mg/L (3rd instar)120 hours[5]
SulfoxaflorSulfoximineBemisia tabaci--

Table 2: Comparative LC50/LD50 Values of Pyridine Insecticides Against Lepidoptera (Moths and Butterflies)

InsecticideChemical ClassTarget PestLC50/LD50Exposure MethodCitation
ChlorpyrifosOrganophosphateSpodoptera litura1.486 ppm (LC50)Leaf Dip[6]

Table 3: Comparative LC50/LD50 Values of Pyridine Insecticides Against Coleoptera (Beetles)

InsecticideChemical ClassTarget PestLC50/LD50Exposure MethodCitation
ChlorpyrifosOrganophosphateAnthonomus eugenii (Pepper Weevil)0.029 µg(ai)/mL (LC50)Residual[7]
ImidaclopridNeonicotinoidLeptinotarsa decemlineata (Colorado Potato Beetle)--
ThiamethoxamNeonicotinoidLeptinotarsa decemlineata (Colorado Potato Beetle)--

Mode of Action: Targeting the Insect Nervous System

A significant number of pyridine-based insecticides, particularly the neonicotinoids and sulfoximines, exert their toxic effects by targeting the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. Acetylcholine (ACh) is a major excitatory neurotransmitter in insects, and its binding to nAChRs leads to the opening of ion channels and the propagation of nerve impulses.

Neonicotinoids act as agonists of nAChRs, meaning they mimic the action of ACh. However, they are not readily broken down by acetylcholinesterase, the enzyme responsible for degrading ACh. This leads to a persistent stimulation of the receptors, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.

Sulfoxaflor, a sulfoximine insecticide, also targets the nAChR but binds to a different site than neonicotinoids. This distinct binding mechanism can make sulfoxaflor effective against some insect populations that have developed resistance to neonicotinoids.

nAChR_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds to (Agonist) Sulfoxaflor Sulfoxaflor Sulfoxaflor->nAChR Binds to (Distinct Site) IonChannel Ion Channel nAChR->IonChannel Activates Response Nerve Impulse (Excitation) IonChannel->Response Leads to

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Experimental Protocols for Insecticide Bioassays

The evaluation of insecticidal activity relies on standardized bioassays. Below are detailed methodologies for two commonly employed techniques: the topical application bioassay and the leaf dip bioassay.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide by applying a precise dose directly onto the insect's body.

1. Preparation of Test Solutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) at a known concentration. b. Perform serial dilutions of the stock solution to obtain a range of desired concentrations. A minimum of five concentrations is recommended to establish a dose-response curve. c. Prepare a control solution containing only the solvent.

2. Insect Handling and Dosing: a. Select healthy, uniform-sized insects of a specific developmental stage. b. Anesthetize the insects, typically using carbon dioxide or by chilling them. c. Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each anesthetized insect. d. Treat a control group of insects with the solvent only.

3. Post-Treatment Observation: a. Place the treated insects in clean containers with access to food and water. b. Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod). c. Assess mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make coordinated movements when gently prodded.

4. Data Analysis: a. Record the number of dead insects for each concentration and the control. b. Correct for control mortality using Abbott's formula if necessary. c. Analyze the dose-response data using probit analysis to determine the LD50 value and its 95% confidence limits.

Leaf Dip Bioassay

This method is commonly used for assessing the efficacy of insecticides against phytophagous (plant-feeding) insects, particularly those with sucking mouthparts like aphids and whiteflies.

1. Preparation of Test Solutions: a. Prepare a series of dilutions of the insecticide in water, often with a small amount of a non-ionic surfactant to ensure even spreading on the leaf surface. b. Prepare a control solution of water and surfactant.

2. Leaf Treatment: a. Select fresh, undamaged leaves from the host plant of the target insect. b. Dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds). c. Allow the leaves to air dry completely.

3. Insect Infestation and Observation: a. Place the treated leaves in a petri dish or other suitable container. The petiole of the leaf can be inserted into a small vial of water or water-soaked cotton to maintain turgor. b. Introduce a known number of test insects onto each treated leaf. c. Seal the containers with a ventilated lid. d. Maintain the containers under controlled environmental conditions. e. Record mortality at specific time intervals.

4. Data Analysis: a. Analyze the concentration-mortality data using probit analysis to calculate the LC50 value.

Insecticide_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay Procedure cluster_post Post-Treatment cluster_analysis Data Analysis PrepSolutions Prepare Test Solutions (Serial Dilutions) TopicalApp Topical Application (Dorsal Thorax) PrepSolutions->TopicalApp LeafDip Leaf Dip (Standardized Time) PrepSolutions->LeafDip SelectInsects Select Healthy & Uniform Insects Anesthetize Anesthetize Insects (e.g., CO2, Chilling) SelectInsects->Anesthetize Infest Infest Leaves with Insects SelectInsects->Infest Anesthetize->TopicalApp Incubate Incubate under Controlled Conditions TopicalApp->Incubate AirDry Air Dry Leaves LeafDip->AirDry AirDry->Infest Infest->Incubate Observe Observe Mortality (e.g., 24, 48, 72h) Incubate->Observe Probit Probit Analysis Observe->Probit LC50_LD50 Determine LC50/LD50 Probit->LC50_LD50

Caption: Generalized Workflow for Insecticide Bioassays.

References

A Technical Comparison of Methyl 2-amino-5-chloroisonicotinate and Structurally Similar Commercial Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of novel therapeutic agents. Substituted pyridines are a cornerstone of drug design, valued for their ability to form key interactions with biological targets.[1] This guide provides an in-depth, objective comparison of Methyl 2-amino-5-chloroisonicotinate with its commercially available bromo and fluoro analogs. The comparison focuses on their performance in common synthetic transformations, supported by experimental data and established chemical principles.

Overview of Compared Building Blocks

The building blocks under comparison are all derivatives of Methyl 2-aminoisonicotinate, varying only by the halogen substituent at the 5-position. This seemingly minor structural change can significantly influence the reactivity of the molecule, particularly in metal-catalyzed cross-coupling reactions.

CompoundStructureCAS Number
This compound1227002-03-0
Methyl 2-amino-5-bromoisonicotinate886365-28-2
Methyl 2-amino-5-fluoroisonicotinate1380331-29-2

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in drug discovery for the formation of C-C bonds. The reactivity of the halo-pyridine in the oxidative addition step, often the rate-determining step, is directly influenced by the nature of the halogen. The generally accepted order of reactivity for halogens in this step is I > Br > Cl > F.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction

Building BlockHalogenTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
This compoundClPd(dppf)Cl₂ or Pd₂(dba)₃ with a biarylphosphine ligandK₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene100-12012-2460-80
Methyl 2-amino-5-bromoisonicotinate Br Pd(PPh₃)₄ or Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80-100 4-12 >90
Methyl 2-amino-5-fluoroisonicotinateFSpecialized Ni or Pd catalysts with specific ligandsStronger basesAnhydrous solvents>120>24<40

Note: The expected yields are estimates based on general reactivity trends of aryl halides in Suzuki-Miyaura couplings. The bromo-substituted compound is expected to provide the highest yield under the mildest conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a 2-amino-5-halopyridine derivative. This protocol is adapted from procedures for structurally similar compounds.

Materials:

  • Methyl 2-amino-5-haloisonicotinate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel, add the Methyl 2-amino-5-haloisonicotinate, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture to the vessel.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow Start Start Reactants_Setup Combine Halo-Pyridine, Boronic Acid, and Base Start->Reactants_Setup Inert_Atmosphere Establish Inert Atmosphere Reactants_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Catalyst_Addition Add Palladium Catalyst Solvent_Addition->Catalyst_Addition Heating_Stirring Heat and Stir Catalyst_Addition->Heating_Stirring Monitoring Monitor Reaction (TLC/LC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

General workflow for Suzuki-Miyaura coupling.

Reactivity in Amide Bond Formation

The amino group of these building blocks can readily participate in amide bond formation, a crucial reaction for extending the molecular scaffold. The electronic effect of the halogen at the 5-position is not expected to have a major impact on the nucleophilicity of the 2-amino group. Therefore, all three building blocks are expected to perform similarly in standard amide coupling reactions.

Table 2: Representative Performance in a HATU-mediated Amide Coupling Reaction

Building BlockCoupling ReagentBaseSolventTemp. (°C)Time (h)Expected Yield (%)
This compoundHATUDIPEADMFRT2-4>90
Methyl 2-amino-5-bromoisonicotinateHATUDIPEADMFRT2-4>90
Methyl 2-amino-5-fluoroisonicotinateHATUDIPEADMFRT2-4>90

Note: HATU is a common and efficient peptide coupling reagent. Other reagents such as HOBt/EDC can also be used.

Experimental Protocol: Amide Coupling

The following is a general protocol for the amide coupling of a Methyl 2-amino-5-haloisonicotinate with a carboxylic acid.

Materials:

  • Methyl 2-amino-5-haloisonicotinate (1.0 mmol)

  • Carboxylic acid (1.1 mmol)

  • HATU (1.1 mmol)

  • DIPEA (2.0 mmol)

  • Anhydrous DMF (10 mL)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the Methyl 2-amino-5-haloisonicotinate in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide_Coupling_Pathway Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester HATU_DIPEA HATU, DIPEA (Activation) Amide_Product Amide Product Activated_Ester->Amide_Product Nucleophilic Acyl Substitution Aminopyridine Methyl 2-amino- 5-haloisonicotinate Aminopyridine->Amide_Product

Amide bond formation pathway.

Biological Activity and Applications

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound and its analogs makes them valuable starting materials for the synthesis of a wide range of biologically active molecules.

Derivatives of 2-aminonicotinamides have shown potent antifungal activity.[2] Furthermore, 2-aminoisonicotinic acid analogs have been investigated as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy. The ability to readily functionalize the 5-position of the pyridine ring through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For example, the introduction of different aryl or heteroaryl groups at this position can significantly impact the compound's binding affinity to its biological target.

SAR_Logic Building_Block Methyl 2-amino- 5-haloisonicotinate Cross_Coupling Suzuki or other Cross-Coupling Building_Block->Cross_Coupling Amide_Coupling Amide Bond Formation Building_Block->Amide_Coupling Diverse_Library Library of Diverse Analogs Cross_Coupling->Diverse_Library Amide_Coupling->Diverse_Library Biological_Screening Biological Screening Diverse_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Drug discovery workflow.

Conclusion

References

Efficacy comparison between Methyl 2-amino-5-chloroisonicotinate and standard drugs in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a lack of publicly available scientific literature and experimental data detailing the efficacy of Methyl 2-amino-5-chloroisonicotinate against cancer cell lines. Searches for direct comparative studies of this compound against standard cancer drugs have not yielded any specific results.

Therefore, a direct comparison with established chemotherapeutic agents, including the presentation of quantitative data, detailed experimental protocols, and signaling pathway visualizations as requested, cannot be provided at this time.

Scientific research in oncology is vast and continually evolving. While information on this specific compound is not currently available, numerous studies have investigated the anti-cancer properties of structurally related molecules, such as derivatives of quinazoline, thiazole, and benzodithiazine. These studies often involve evaluating the compounds' ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and disrupt critical cellular processes.

For researchers and drug development professionals interested in the potential of novel anti-cancer agents, the typical experimental workflow for such a comparative efficacy study would involve a series of established in vitro assays.

General Experimental Workflow for Efficacy Comparison

A standard workflow to compare a novel compound like this compound with a standard cancer drug is outlined below. This process is fundamental in pre-clinical drug discovery and development.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Comparative Analysis A Selection of Cancer Cell Lines B Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT) A->B C Determination of IC50 Values B->C D Apoptosis Assays (e.g., Annexin V/PI Staining) C->D Proceed with potent compounds E Cell Cycle Analysis (Flow Cytometry) C->E Proceed with potent compounds F Western Blot for Signaling Pathway Proteins C->F Proceed with potent compounds G Data Compilation and Statistical Analysis D->G E->G F->G H Comparison with Standard Drugs G->H I Conclusion on Relative Efficacy H->I

Caption: A generalized workflow for the in vitro comparison of a novel compound against standard cancer drugs.

Standard Experimental Protocols

In the absence of specific data for this compound, the following are detailed descriptions of standard protocols that would be utilized in such a comparative study.

1. Cell Culture and Maintenance:

  • Cell Lines: A panel of human cancer cell lines relevant to the intended therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) would be selected.

  • Culture Conditions: Cells would be cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Protocol:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

    • The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) and a standard drug (e.g., Doxorubicin or Cisplatin) for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 3-4 hours at 37°C.

    • The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is then determined.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cells are treated with the test compound and a standard drug at their respective IC50 concentrations for a defined period.

    • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry.

Potential Signaling Pathways

While the specific mechanism of action for this compound is unknown, novel small molecules often target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Test_Compound This compound (Hypothetical Target) Test_Compound->PI3K Standard_Drug Standard Drug (e.g., PI3K Inhibitor) Standard_Drug->PI3K

Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be investigated for a novel anti-cancer compound.

Further research and publication of experimental data are necessary to ascertain the anti-cancer efficacy and mechanism of action of this compound. Researchers are encouraged to consult peer-reviewed scientific journals and databases for the most current findings in cancer drug discovery.

Safety Operating Guide

Personal protective equipment for handling Methyl 2-amino-5-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-amino-5-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 50735-33-6). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]To prevent skin contact and irritation.[1]
Eye Protection Chemical goggles or safety glasses. A face shield is recommended when there is a splash hazard.[1]To protect against eye irritation from dust or splashes.[1]
Skin and Body Protection A lab coat should be worn at all times. For larger quantities, consider additional protective clothing.[1]To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. If dust is generated, work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[1]To avoid inhalation of dust which can cause respiratory irritation.[1]

Operational and Disposal Plans

I. Engineering Controls and Pre-Handling Checklist

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]

  • Safety Equipment: Ensure that an emergency eye wash fountain and a safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]

  • Gather Materials: Before starting, gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.

II. Step-by-Step Handling Protocol

  • Don PPE: Put on all required PPE as detailed in Table 1.

  • Weighing: When weighing the compound, use a tared weigh boat inside the fume hood to contain any dust.

  • Transfer: Handle the container with care to avoid generating dust. Slowly and carefully transfer the weighed solid into the reaction vessel.

  • Dissolving: Add the desired solvent to the reaction vessel to dissolve the compound.

  • Post-Handling: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the product. Do not eat, drink, or smoke in the laboratory.[1]

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[2] These items must be collected in a designated and clearly labeled hazardous waste container.

  • Unused Compound: Any unused or expired this compound should be disposed of as hazardous chemical waste. It should be in its original container or a suitable, labeled waste container.

  • Waste Disposal: Waste should be removed by an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, regional, and national regulations.[3][4]

Visual Workflow for Handling this compound

start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) start->ppe weigh 2. Weigh Compound in Fume Hood ppe->weigh transfer 3. Transfer to Reaction Vessel weigh->transfer dissolve 4. Add Solvent transfer->dissolve cleanup 5. Decontaminate Work Area and Equipment dissolve->cleanup waste 6. Dispose of Contaminated Waste Properly cleanup->waste doff_ppe 7. Doff PPE waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash end End: Procedure Complete wash->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.